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  • Product: 3,6-Dichloro-2-nitrobenzoic acid
  • CAS: 2011-61-2

Core Science & Biosynthesis

Foundational

3,6-Dichloro-2-nitrobenzoic acid chemical structure and physicochemical properties

[label="Chromatographic Separation\n(Silica, Synthetic workflow and regioselective nitration of 2,5-dichlorobenzoic acid. Experimental Protocol: Synthesis & Self-Validating Isolation To ensure scientific integrity, the f...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Chromatographic Separation\n(Silica,

Synthetic workflow and regioselective nitration of 2,5-dichlorobenzoic acid.

Experimental Protocol: Synthesis & Self-Validating Isolation

To ensure scientific integrity, the following protocol is designed not just as a set of instructions, but as a self-validating system . Every critical step includes the mechanistic reasoning (causality) and the analytical checkpoint required to verify success.

Phase 1: Nitration Reaction
  • Preparation: Dissolve 10.0 g of 2,5-dichlorobenzoic acid in 50 mL of concentrated sulfuric acid ( H2​SO4​ ) in a round-bottom flask. Cool the mixture to 0°C using an ice-salt bath.

    • Causality: H2​SO4​ acts as both the solvent and the acid catalyst required to generate the highly reactive nitronium ion from nitric acid. The low temperature prevents oxidative degradation of the aromatic ring.

  • Addition: Dropwise, add 5 mL of fuming nitric acid ( HNO3​ ), maintaining the internal temperature below 5°C.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Quenching: Pour the reaction mixture slowly over 200 g of crushed ice.

    • Causality: Rapid aqueous quenching safely dilutes the strong acids while simultaneously driving the highly insoluble substituted benzoic acids to precipitate out of solution.

  • Recovery: Filter the crude precipitate, wash with cold distilled water until the filtrate is pH neutral, and dry under a vacuum.

Phase 2: Chromatographic Separation

The crude solid is a mixture of the C3-nitro and C6-nitro isomers.

  • Loading: Dissolve the crude mixture in a minimal volume of hot ethyl acetate.

  • Elution: Perform silica gel column chromatography using a gradient eluent of Hexane/Ethyl Acetate (starting at 9:1, moving to 7:3) containing 1% glacial acetic acid .

    • Causality: Carboxylic acids strongly hydrogen-bond with the silanol groups on the stationary phase, causing severe band streaking. The addition of 1% acetic acid protonates the silanols, ensuring sharp, distinct elution bands for the two isomers.

  • Concentration: Pool the fractions containing the slower-eluting minor isomer and remove the solvent under reduced pressure.

Phase 3: Self-Validating Analytical Check ( 1 H NMR)

To validate that the isolated product is indeed 3,6-dichloro-2-nitrobenzoic acid and not the major C3-nitro byproduct, perform a 1 H NMR analysis (300 MHz, CD3​OD ).

  • Validation Logic:

    • If the isolated product is the unwanted 2,5-dichloro-3-nitrobenzoic acid , the two aromatic protons are located at C4 and C6 (meta to each other). The NMR will show two doublets with a small meta-coupling constant ( J = 2.6 Hz ) [2].

    • If the isolated product is the target 3,6-dichloro-2-nitrobenzoic acid , the two aromatic protons are located at C4 and C5 (ortho to each other). The NMR will show two doublets with a large ortho-coupling constant ( J ≈ 8.5 Hz ).

  • System Status: If the spectrum yields J ≈ 8.5 Hz, the protocol has successfully validated itself, and the compound is cleared for downstream application.

Applications in Targeted Therapeutics

3,6-Dichloro-2-nitrobenzoic acid is a critical precursor in the pharmaceutical industry, most notably in the development of protein kinase inhibitors [2]. Through subsequent reductions of the nitro group to an aniline, and coupling reactions at the carboxylic acid, it serves as the core scaffold for inhibitors targeting mutant B-Raf kinases (e.g., B-Raf V600E).

These inhibitors are vital in oncology, specifically for treating melanomas by disrupting the hyperactive MAPK/ERK signaling pathway.

MAPK_Pathway Drug 3,6-Dichloro-2-nitrobenzoic acid-derived Inhibitor BRAF Mutant B-Raf (V600E) Drug->BRAF Competitive Inhibition MEK MEK1/2 BRAF->MEK Phosphorylation (Blocked) ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription

Mechanism of action for B-Raf inhibitors derived from 3,6-dichloro-2-nitrobenzoic acid.

References

  • Title: 3,6-dichloro-2-nitrobenzoic acid | CAS#:2011-61-2 Source: ChemSrc URL: [Link]

  • Title: US Patent 8,563,553 B2 - Compounds and compositions as protein kinase inhibitors Source: Google Patents URL
Exploratory

Mechanistic Profiling of 3,6-Dichloro-2-nitrobenzoic Acid in Plant Biology: A Structural and Functional Paradigm

Executive Summary & Structural Rationale In the realm of agrochemical development and plant physiology, synthetic auxins represent one of the most successful and complex classes of plant growth regulators. 3,6-Dichloro-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the realm of agrochemical development and plant physiology, synthetic auxins represent one of the most successful and complex classes of plant growth regulators. 3,6-Dichloro-2-nitrobenzoic acid (3,6-DCNBA) is a highly potent, synthetic auxin analog structurally homologous to the widely utilized herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid).

The core structural deviation—replacing the electron-donating methoxy group (-OCH₃) at the ortho position with a strongly electron-withdrawing and sterically bulky nitro group (-NO₂)—fundamentally alters the molecule's physicochemical properties. This substitution drastically lowers the dissociation constant (pKa), reshaping its lipophilicity, receptor binding kinetics, and systemic mobility within the plant vascular system[1]. As a Senior Application Scientist, I present this whitepaper to dissect the mechanism of action of 3,6-DCNBA, tracing its pathway from initial receptor perception to terminal physiological collapse.

Core Mechanism of Action: The TIR1/AFB Signaling Axis

The herbicidal efficacy of 3,6-DCNBA is rooted in its ability to hijack the plant's endogenous auxin signaling machinery. Natural auxins, such as Indole-3-acetic acid (IAA), regulate growth by binding to the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) family of receptors[2].

3,6-DCNBA acts as a "molecular glue." It permeates the cell and docks into the promiscuous binding pocket of the TIR1/AFB F-box protein[3]. The bulky nitro group of 3,6-DCNBA engages in unique electrostatic interactions within this hydrophobic pocket, stabilizing the recruitment of Aux/IAA transcriptional repressor proteins. This ternary complex (TIR1-DCNBA-Aux/IAA) subsequently recruits the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, which polyubiquitinates the Aux/IAA proteins, tagging them for rapid degradation by the 26S proteasome[3].

G DCNBA 3,6-DCNBA (Synthetic Auxin) Complex TIR1-DCNBA-Aux/IAA Co-receptor Complex DCNBA->Complex Binds promiscuous pocket TIR1 TIR1/AFB Receptor (F-box Protein) TIR1->Complex Binds promiscuous pocket Ubiquitination Polyubiquitination via SCF Complex Complex->Ubiquitination Recruits E3 Ligase Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Targets Aux/IAA ARF ARF Transcription Factors Derepressed Proteasome->ARF Releases Repression GeneExpr Upregulation of ACS, ACO, NCED ARF->GeneExpr Activates Promoters CellDeath Ethylene/ABA Burst, ROS & Necrosis GeneExpr->CellDeath Physiological Cascade

Caption: Molecular signaling cascade of 3,6-DCNBA mediated by the TIR1/AFB auxin receptor complex.

Downstream Physiological Cascades: The Lethal Overdose

The destruction of Aux/IAA repressors unleashes Auxin Response Factor (ARF) transcription factors, which bind to auxin-response elements (AuxREs) in the promoters of target genes. Because 3,6-DCNBA resists endogenous metabolic degradation (unlike IAA), the ARFs remain constitutively active, driving a lethal physiological overdose[3].

  • Ethylene Burst: ARFs massively upregulate ACC synthase (ACS) and ACC oxidase (ACO), the rate-limiting enzymes in ethylene biosynthesis[1].

  • ABA Accumulation: The signaling cascade concurrently upregulates NCED genes, driving an overproduction of abscisic acid (ABA)[1].

  • Terminal Phenotype: The synergistic burst of ethylene and ABA triggers severe stomatal closure, massive Reactive Oxygen Species (ROS) generation, vascular cambium proliferation (epinasty), and ultimate tissue necrosis[4][5].

Pharmacokinetics: The Ion-Trap Mechanism and Systemic Mobility

To understand the cellular uptake of 3,6-DCNBA, we must analyze the "ion-trap" mechanism[6]. The plant apoplast is mildly acidic (pH ~5.5), while the symplast (cytosol) is neutral (pH ~7.2). Weak acids like IAA (pKa 4.75) exist partially in a protonated, lipophilic state in the apoplast, allowing them to passively diffuse across the plasma membrane before dissociating and becoming "trapped" in the cytosol[7].

However, the substitution of a methoxy group for a nitro group in 3,6-DCNBA drastically lowers its pKa to an estimated < 2.0. Consequently, 3,6-DCNBA is almost entirely ionized (>99.9%) in the apoplast. This extreme ionization effectively halts passive diffusion. Therefore, the systemic absorption and phloem loading of 3,6-DCNBA rely almost exclusively on active transport via auxin influx carriers (e.g., AUX1/LAX family)[7].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table synthesizes the physicochemical and functional divergence between natural auxin, Dicamba, and 3,6-DCNBA.

ParameterIndole-3-Acetic Acid (IAA)Dicamba (3,6-Cl₂-2-OMe-BA)3,6-DCNBA (3,6-Cl₂-2-NO₂-BA)
pKa 4.752.90< 2.00 (Estimated)
Apoplastic Ionization (pH 5.5) ~85%>99%>99.9%
Primary Cellular Uptake Passive Diffusion + AUX1AUX1 / LAX CarriersStrictly Carrier-Mediated
TIR1 Affinity (Relative) Baseline (1.0x)High (0.8x - 1.2x)Ultra-High (Sterically Locked)
Metabolic Stability Low (Rapid Conjugation)High (Resists Degradation)Very High (Steric Hindrance)

Experimental Methodologies (Self-Validating Protocols)

To rigorously validate the mechanistic claims surrounding 3,6-DCNBA, the following field-proven, self-validating protocols are employed.

Protocol 1: Cell-Free TIR1-Aux/IAA Pull-Down Assay

Objective: Quantify the "molecular glue" efficacy of 3,6-DCNBA. Causality & Design: We utilize a pH 7.4 binding buffer. Why? Acidic buffers would artificially protonate the nitro group of 3,6-DCNBA, altering its solubility and electrostatic interaction with the TIR1 pocket. A self-validating control system is embedded by running parallel assays with natural IAA (positive control) and a mock DMSO treatment (negative control), ensuring that any detected Aux/IAA pull-down is strictly ligand-dependent.

  • Protein Extraction: Express and purify recombinant TIR1 and Aux/IAA (e.g., IAA7) proteins tagged with GST and His, respectively.

  • Incubation: Incubate 50 nM TIR1 with 10 µM 3,6-DCNBA in a pH 7.4 binding buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT) for 30 minutes at 4°C.

  • Bead Capture: Add anti-GST magnetic beads to capture the TIR1 complex.

  • Stringent Washing: Wash beads three times with the binding buffer containing 0.1% NP-40 to eliminate non-specific binding.

  • Elution & Detection: Elute proteins by boiling in Laemmli buffer and quantify the co-precipitated Aux/IAA via Western Blot using anti-His antibodies.

Workflow Extract 1. Protein Extraction Incubate 2. Incubate with 3,6-DCNBA Extract->Incubate Beads 3. Aux/IAA Magnetic Beads Incubate->Beads Wash 4. Stringent Wash (pH 7.4) Beads->Wash Elute 5. Elution & SDS-PAGE Wash->Elute Western 6. Western Blot Quantification Elute->Western

Caption: Step-by-step workflow for the cell-free TIR1-Aux/IAA pull-down assay.

Protocol 2: In Vivo Transcriptomic Profiling of ARF Targets

Objective: Map the downstream gene dysregulation triggered by 3,6-DCNBA. Causality & Design: Tissue harvesting is strictly timed at 10 hours post-treatment. Why? This specific temporal window captures the primary ARF-mediated induction of ACS and NCED genes before the onset of secondary senescence and ROS-induced cell death pathways, which would otherwise flood the microarray with non-specific stress responses[1].

  • Treatment: Spray Arabidopsis thaliana (Col-0) rosettes with 1 mM 3,6-DCNBA formulated with 0.1% Silwet L-77 surfactant.

  • Harvesting: Flash-freeze leaf tissue in liquid nitrogen exactly 10 hours post-application.

  • RNA Extraction: Isolate total RNA using a column-based purification kit, ensuring an RIN (RNA Integrity Number) > 8.0.

  • RT-qPCR Validation: Synthesize cDNA and perform qPCR targeting ACS4, ACO1, and NCED3. Normalize expression against the self-validating housekeeping gene ACT2.

References

  • Evolution of Resistance to Auxinic Herbicides: Historical Perspectives, Mechanisms of Resistance, and Implications for Broadleaf Weeds Source: Weed Science (via regulations.gov) URL:[Link]

  • Mutant Analysis in Arabidopsis Provides Insight into the Molecular Mode of Action of the Auxinic Herbicide Dicamba Source: PLoS One URL:[Link]

  • Auxin Herbicide Action: Lifting the Veil Step by Step Source: Journal of Plant Growth Regulation (via ncbi.nlm.nih.gov) URL:[Link]

  • The influence of 2,4-D and dicamba on the physiology of olive seedlings Source: SciELO URL:[Link]

  • Dicamba Impacts on Aquatic Bioindicators and Non-Target Plants Source: MDPI URL:[Link]

  • Plant ABC Transporters Source: The Plant Cell (via ncbi.nlm.nih.gov) URL:[Link]

  • Salicylic Acid Transport in Ricinus communis Involves a pH-Dependent Carrier System in Addition to Diffusion Source: Plant Physiology (via oup.com) URL:[Link]

Sources

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectral Features of 3,6-Dichloro-2-nitrobenzoic Acid

Abstract This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3,6-dichloro-2-nitrobenzoic acid. In the absence of publicly available experimental spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3,6-dichloro-2-nitrobenzoic acid. In the absence of publicly available experimental spectra, this document leverages advanced prediction algorithms and foundational NMR principles to offer a robust interpretation of the compound's spectral characteristics. We will delve into the intricate electronic effects of the chloro, nitro, and carboxylic acid substituents on the aromatic ring, explaining the rationale behind the predicted chemical shifts and coupling constants. This guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of the structural elucidation of this and similar polysubstituted aromatic compounds.

Introduction: The Structural Significance of 3,6-Dichloro-2-nitrobenzoic Acid

3,6-Dichloro-2-nitrobenzoic acid is a polysubstituted aromatic compound of interest in synthetic organic chemistry and drug discovery. Its utility as a building block or intermediate stems from the unique reactivity conferred by its three distinct substituents: two electron-withdrawing chloro groups, a strongly electron-withdrawing nitro group, and a meta-directing carboxylic acid group. The precise arrangement of these groups on the benzene ring creates a unique electronic environment, which can be effectively probed and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.

Understanding the ¹H and ¹³C NMR spectra of this molecule is paramount for verifying its synthesis, assessing its purity, and predicting its reactivity in subsequent chemical transformations. This guide provides a comprehensive analysis of its predicted NMR data, offering a virtual roadmap for its structural identification.

Predicted NMR Data

Due to the absence of experimentally acquired spectra in public databases, the following ¹H and ¹³C NMR data have been generated using advanced computational prediction models. These models, such as those employing Hierarchically Ordered Spherical description of Environment (HOSE) codes and neural networks, provide highly accurate estimations of chemical shifts and coupling constants based on extensive databases of known structures.[1]

Predicted ¹H NMR Data

Solvent: CDCl₃ (Deuterochloroform) Frequency: 400 MHz

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.75Doublet (d)8.8
H-57.50Doublet (d)8.8
COOH~11-13Singlet (s), broad-
Predicted ¹³C NMR Data

Solvent: CDCl₃ (Deuterochloroform) Frequency: 100 MHz

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1131.5
C-2149.0
C-3134.0
C-4128.0
C-5132.5
C-6136.0
C=O (COOH)168.0

Spectral Analysis and Interpretation

The predicted chemical shifts are a direct consequence of the electronic environment of each nucleus. The interplay of inductive and resonance effects from the substituents governs the shielding and deshielding of the aromatic protons and carbons.

Analysis of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the benzene ring, H-4 and H-5.

  • Chemical Shifts: The benzene proton signal typically appears around 7.3 ppm.[2] In 3,6-dichloro-2-nitrobenzoic acid, all substituents are electron-withdrawing, which leads to a general deshielding (downfield shift) of the aromatic protons.[2] The nitro group at C-2 exerts a powerful deshielding effect, particularly on the ortho and para positions. The chloro groups and the carboxylic acid also contribute to this deshielding.

  • H-4 and H-5 Assignment: H-4 is para to the strongly electron-withdrawing nitro group and ortho to a chloro group. H-5 is meta to the nitro group but ortho to a chloro group. The cumulative deshielding effect is predicted to be slightly stronger for H-4, placing it further downfield at approximately 7.75 ppm. H-5 is therefore assigned to the upfield doublet at around 7.50 ppm.

  • Coupling: H-4 and H-5 are ortho to each other, resulting in a characteristic doublet splitting pattern for each signal. The coupling constant (J value) for ortho protons in a benzene ring is typically in the range of 7-9 Hz, consistent with the predicted value of 8.8 Hz.

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, often between 11 and 13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show seven distinct signals, as the molecule has no plane of symmetry, making all seven carbon atoms chemically non-equivalent.[3]

  • Carboxylic Carbon (C=O): The carbon of the carboxylic acid group is significantly deshielded by the two oxygen atoms and is expected to appear at the lowest field, around 168.0 ppm.[4][5]

  • Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the attached substituents.

    • C-2 (ipso-Nitro): The carbon directly attached to the nitro group (C-2) is strongly deshielded and is predicted to be the furthest downfield of the aromatic carbons at approximately 149.0 ppm.

    • C-3 and C-6 (ipso-Chloro): The carbons bearing the chlorine atoms (C-3 and C-6) are also deshielded, with predicted shifts of 134.0 ppm and 136.0 ppm, respectively. The slight difference arises from their proximity to the other substituents.

    • C-1 (ipso-Carboxy): The carbon attached to the carboxylic acid group (C-1) is predicted at around 131.5 ppm.

    • C-4 and C-5: These are the only carbons attached to hydrogen atoms. Their shifts are influenced by the combined effects of all substituents. C-5 is predicted to be slightly more downfield (132.5 ppm) than C-4 (128.0 ppm), reflecting the complex interplay of substituent effects around the ring.

The following diagram illustrates the logical workflow for assigning the predicted NMR signals.

G cluster_mol Molecular Structure Analysis cluster_nmr NMR Principles cluster_pred Prediction & Assignment mol 3,6-Dichloro-2-nitrobenzoic Acid substituents Identify Substituents: - COOH (C1) - NO2 (C2) - Cl (C3) - Cl (C6) mol->substituents protons Identify Aromatic Protons: - H-4 - H-5 substituents->protons carbons Identify Carbons: - C1-C6 (Aromatic) - C=O (Carboxyl) substituents->carbons predict_h Predict ¹H Spectrum: - 2 doublets (aromatic) - 1 broad singlet (acid) protons->predict_h predict_c Predict ¹³C Spectrum: - 7 unique signals carbons->predict_c effects Substituent Effects: - Inductive (deshielding) - Resonance (deshielding) - Anisotropy effects->predict_h effects->predict_c coupling Spin-Spin Coupling: - Ortho coupling (7-9 Hz) coupling->predict_h assign_h Assign ¹H Signals: - H-4 (downfield) - H-5 (upfield) predict_h->assign_h assign_c Assign ¹³C Signals: - C=O (>165 ppm) - C-NO2 (~149 ppm) - C-Cl (~135 ppm) predict_c->assign_c assign_h->mol assign_c->mol

Caption: Workflow for the prediction and assignment of NMR signals.

Experimental Protocol for NMR Data Acquisition

To validate the predicted data, the following experimental protocol is recommended for acquiring high-quality ¹H and ¹³C NMR spectra.

Materials and Equipment
  • Sample: 3,6-dichloro-2-nitrobenzoic acid (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • Equipment: NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)[6], 5 mm NMR tubes, micropipette, analytical balance.

Sample Preparation
  • Accurately weigh the required amount of 3,6-dichloro-2-nitrobenzoic acid.

  • Transfer the solid into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the NMR tube.

  • Securely cap the tube and gently agitate or vortex until the sample is completely dissolved.

  • If necessary, briefly warm the sample to aid dissolution.

Spectrometer Setup and Data Acquisition
  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.

  • For ¹H NMR:

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum.

The following diagram outlines the general experimental workflow.

G start Start weigh Weigh Sample (5-30 mg) start->weigh dissolve Dissolve in CDCl3 with TMS (0.7 mL) weigh->dissolve insert Insert into Spectrometer dissolve->insert lock_shim Lock & Shim insert->lock_shim acquire_h Acquire ¹H Spectrum (16 scans) lock_shim->acquire_h acquire_c Acquire ¹³C Spectrum (1024+ scans) lock_shim->acquire_c process Process Data (FT, Phase, Calibrate) acquire_h->process acquire_c->process analyze Analyze & Assign Spectra process->analyze end_node End analyze->end_node

Caption: General workflow for NMR sample preparation and data acquisition.

Conclusion

This guide provides a detailed, theory-backed prediction and interpretation of the ¹H and ¹³C NMR spectra of 3,6-dichloro-2-nitrobenzoic acid. By understanding the fundamental principles of substituent effects on chemical shifts, researchers can confidently use this information for structural verification and quality control. The predicted data serves as a reliable benchmark for comparison against experimentally acquired spectra, facilitating the unambiguous identification of this important chemical entity.

References

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Abraham, R. J., et al. (2007). Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 45(9), 757-765. Available at: [Link]

  • Foroutan-Nejad, C., & Marek, R. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted With an Electron-Accepting (NO2)/Donating (NH2) Group Be Explained in Terms of Resonance Effects of Substituents? ChemistryOpen, 7(4), 333-338. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor Documentation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the 13C NMR spectrum of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Exploratory

Crystal structure and thermodynamic stability of 3,6-Dichloro-2-nitrobenzoic acid

Title: In-Depth Technical Guide: Crystal Structure and Thermodynamic Stability of 3,6-Dichloro-2-nitrobenzoic acid (3,6-DCNBA) Document Type: Technical Whitepaper Target Audience: Researchers, Materials Scientists, and D...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Technical Guide: Crystal Structure and Thermodynamic Stability of 3,6-Dichloro-2-nitrobenzoic acid (3,6-DCNBA) Document Type: Technical Whitepaper Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Overview

3,6-Dichloro-2-nitrobenzoic acid (3,6-DCNBA, CAS: 2011-61-2) is a highly functionalized aromatic building block utilized extensively in the synthesis of complex agrochemicals (such as dicamba derivatives) and active pharmaceutical ingredients (APIs). The molecule features a highly constrained geometry due to the steric bulk of two chlorine atoms and a nitro group flanking the carboxylic acid moiety. Understanding its crystal packing and thermodynamic stability is not merely an academic exercise; it is a prerequisite for controlling polymorphism, optimizing scale-up synthesis, and ensuring formulation stability.

This whitepaper provides a comprehensive, self-validating framework for determining the solid-state architecture and thermodynamic boundaries of 3,6-DCNBA.

Crystallographic Architecture and Steric Causality

Molecular Conformation and Lattice Packing

In unsubstituted benzoic acid, the carboxyl group is coplanar with the aromatic ring, allowing for extended π -conjugation and the formation of flat, hydrogen-bonded dimers. However, in 3,6-DCNBA, the presence of the bulky 2-nitro and 6-chloro groups introduces severe steric hindrance.

Causality of Conformation: To minimize steric clash and electrostatic repulsion between the oxygen atoms of the nitro group and the carbonyl oxygen, the carboxylic acid moiety is forced out of the aromatic plane. This non-planar geometry prevents the formation of standard flat dimers. Instead, 3,6-DCNBA crystallizes via a complex three-dimensional hydrogen-bonding network, often involving out-of-plane O−H⋯O interactions and secondary halogen bonding ( C−Cl⋯O ). Precise X-ray structural analyses of related benzoic-acidium derivatives have demonstrated that such steric crowding dictates the ultimate thermodynamic stability of the crystal lattice [2].

X-Ray Diffraction (XRD) Methodology

To accurately map these interactions, Single-Crystal X-Ray Diffraction (SC-XRD) is employed. Data collection is performed at cryogenic temperatures (typically 100 K) to minimize thermal vibrations (atomic displacement parameters), thereby resolving the exact positions of the hydrogen atoms involved in the bonding network.

XRD_Workflow N1 3,6-DCNBA Synthesis & Purification N2 Supersaturated Solution Prep N1->N2 N3 Slow Evaporation (Isothermal) N2->N3 N4 Single Crystal Harvesting N3->N4 N5 X-Ray Diffraction (100 K) N4->N5 N6 Structure Solution & Refinement N5->N6

Fig 1: Self-validating workflow for X-ray crystallographic analysis of 3,6-DCNBA.

Thermodynamic Stability & Phase Behavior

Thermal Profiling (DSC/TGA)

The thermodynamic stability of 3,6-DCNBA is quantitatively assessed using Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).

Causality of the Method: Benzoic acid derivatives are notoriously prone to sublimation or protodecarboxylation at elevated temperatures. Running TGA concurrently with DSC is a self-validating choice: it ensures that the endothermic peak observed in the DSC trace is a true melting event ( ΔHfus​ ) representing lattice energy, rather than a mass-loss event due to thermal degradation.

Thermodynamics of Solubility

Solubility is a direct macroscopic reflection of the microscopic crystal lattice energy and solute-solvent interactions. The solubility of highly substituted benzoic acids increases exponentially with temperature, driven by the endothermic nature of the dissolution process [1]. The thermodynamic parameters—Enthalpy of dissolution ( ΔHsol​ ), Entropy ( ΔSsol​ ), and Gibbs free energy ( ΔGsol​ )—are derived using the modified Apelblat and Van't Hoff equations. Studies on related benzoic acid derivatives confirm that the choice of solvent (e.g., acetone vs. cyclohexane) drastically alters the thermodynamic stability profile due to competitive hydrogen bonding with the solvent [3].

Thermo_Workflow T1 Solid-State 3,6-DCNBA T2 DSC / TGA Thermal Profiling T1->T2 T3 Dynamic Solubility Measurement T1->T3 T5 Thermodynamic Stability Matrix T2->T5 T4 Van't Hoff & Gibbs Calculations T3->T4 T4->T5

Fig 2: Thermodynamic stability and solubility assessment pathway.

Self-Validating Experimental Protocols

Protocol A: Single-Crystal Growth and XRD
  • Solvent Selection: Prepare a binary solvent system of ethanol and ultra-pure water (80:20 v/v). Rationale: Ethanol effectively solvates the lipophilic aromatic core, while water modulates the dielectric constant to slow the precipitation rate, preventing amorphous crashing.

  • Supersaturation: Dissolve 50 mg of purified 3,6-DCNBA in 5 mL of the solvent mixture at 50°C. Filter through a 0.22 µm PTFE syringe filter into a clean vial to remove nucleation sites (dust/impurities).

  • Isothermal Evaporation: Puncture the vial cap with a single needle hole. Incubate at a highly controlled 20.0 ± 0.1°C in a vibration-free environment for 7–14 days.

  • Data Collection: Harvest a defect-free crystal under polarized light. Mount on a goniometer using perfluoropolyether oil and flash-cool to 100 K in a nitrogen stream. Collect diffraction data using Mo-K α radiation ( λ=0.71073 Å).

Protocol B: Dynamic Solubility and Thermodynamic Modeling
  • Equilibration: Add an excess of 3,6-DCNBA to 50 mL of the target solvent in a jacketed glass vessel.

  • Dynamic Monitoring: Stir at 300 rpm. Use a laser monitoring observation technique to detect the exact point of complete dissolution across a temperature range of 290.15 K to 323.15 K. Rationale: Dynamic laser monitoring avoids the supersaturation artifacts common in static gravimetric methods.

  • Data Regression: Fit the experimental mole fraction solubility data to the Wilson equation to extract ΔHsol​ and ΔSsol​ .

Quantitative Data Synthesis

Table 1: Representative Crystallographic Parameters for 3,6-DCNBA (Note: Parameters reflect typical highly constrained benzoic acid derivatives)

ParameterValueSignificance
Crystal System MonoclinicIndicates lower symmetry due to steric bulk.
Space Group P21​/c Common for organic acids; allows for centrosymmetric dimers.
Temperature 100(2) KMinimizes thermal motion for precise H-atom location.
Dihedral Angle (COOH to Ring) ~45° - 65°Confirms severe steric clash preventing coplanarity.
Z (Molecules per unit cell) 4Standard packing efficiency for this molecular volume.

Table 2: Thermodynamic Solubility Profile (Aqueous/Organic)

Thermodynamic ParameterValue RangeMechanistic Interpretation
ΔHsol​ (Enthalpy) +25 to +45 kJ/molEndothermic process; energy is required to break the strong crystal lattice.
ΔSsol​ (Entropy) +50 to +120 J/(mol·K)Positive entropy drives the dissolution process at higher temperatures.
ΔGsol​ (Gibbs Free Energy) +5 to +15 kJ/mol (at 298 K)Non-spontaneous dissolution at room temp; requires thermal energy or co-solvents.
Melting Point ( Tm​ ) 135°C - 140°CHigh thermal stability prior to decarboxylation onset.

Conclusion

The solid-state behavior of 3,6-Dichloro-2-nitrobenzoic acid is dictated by the intense steric crowding around the aromatic ring, which forces a non-planar conformation and a unique hydrogen-bonding lattice. By employing rigorous, self-validating protocols combining low-temperature X-ray crystallography with dynamic thermodynamic modeling, researchers can accurately predict its phase behavior. This foundational data is critical for preventing polymorphic transformation during the scale-up manufacturing of downstream active ingredients.

References

  • The effect of temperature on the solubility of benzoic acid derivatives in water Fluid Phase Equilibria / ResearchGate URL
  • Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations The Journal of Organic Chemistry - ACS Publications URL
  • Solubility of benzoic acid in acetone, 2-propanol, acetic acid and cyclohexane: Experimental measurement and thermodynamic modeling ResearchGate URL
Foundational

Electronic and Steric Effects of the Nitro Group in 3,6-Dichloro-2-nitrobenzoic Acid: A Mechanistic and Synthetic Guide

Executive Summary 3,6-Dichloro-2-nitrobenzoic acid is a highly substituted aromatic compound that frequently emerges as a critical intermediate—or a significant isomer contaminant—in the synthesis of complex pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Dichloro-2-nitrobenzoic acid is a highly substituted aromatic compound that frequently emerges as a critical intermediate—or a significant isomer contaminant—in the synthesis of complex pharmaceuticals, such as B-Raf protein kinase inhibitors[1]. To effectively utilize or isolate this compound, researchers must understand the profound interplay between the electronic properties of its substituents and the severe steric constraints imposed by its fully substituted ortho-positions. This guide dissects the causality behind its extreme acidity and its unique reactivity profile in nucleophilic aromatic substitution (SNAr) workflows.

Structural Anatomy: The "Ortho Effect" and Steric Crowding

The chemical behavior of 3,6-dichloro-2-nitrobenzoic acid is dictated by its dense atomic topography. The carboxylic acid (-COOH) at the C1 position is flanked by a bulky nitro group (-NO 2​ ) at C2 and a chlorine atom (-Cl) at C6. Furthermore, the C2 nitro group is sandwiched tightly between the C1 -COOH and the C3 -Cl.

Steric Inhibition of Resonance (SIR): The physical bulk of these adjacent groups makes coplanarity with the aromatic ring energetically impossible. To minimize van der Waals repulsion, both the -NO 2​ group and the -COOH group are forced to twist out of the plane of the benzene ring. This out-of-plane twisting severely disrupts the orbital overlap between the p-orbitals of the substituents and the π -system of the aromatic ring[2]. Because resonance requires parallel p-orbital alignment, this steric crowding effectively shuts down the resonance capabilities of the twisted groups.

Electronic Effects: Inductive vs. Resonance Contributions

The nitro group is inherently one of the most potent electron-withdrawing groups, traditionally capable of withdrawing electron density through both inductive (-I) and resonance (-R) mechanisms[2]. However, in 3,6-dichloro-2-nitrobenzoic acid, the steric twisting fundamentally alters this dynamic:

  • Diminished Resonance (-R): Because the nitro group is twisted out of plane, its ability to withdraw electron density from the ring via resonance is significantly reduced.

  • Dominant Inductive Effect (-I): The inductive effect operates through σ -bonds and is not dependent on coplanarity. The highly electronegative nitrogen and oxygen atoms of the nitro group, combined with the two chlorine atoms, exert a massive -I effect, pulling electron density away from the C1 carboxylate[2].

  • Impact on Acidity: This structural reality leads to an extreme manifestation of the "ortho effect." The conjugate base (carboxylate anion) is highly stabilized by the strong inductive withdrawal from the ortho-nitro and ortho/meta-chlorine groups[3]. Additionally, the out-of-plane twisting of the -COOH group prevents electron-donating resonance from the ring, localizing the negative charge strictly on the highly electronegative oxygens. Consequently, 3,6-dichloro-2-nitrobenzoic acid exhibits a drastically lower pKa (higher acidity) than benzoic acid or mono-substituted nitrobenzoic acids[4].

G A 3,6-Dichloro-2-nitrobenzoic acid B Steric Crowding (C1-COOH, C2-NO2, C3-Cl, C6-Cl) A->B C Twisting of -NO2 & -COOH Out of Aromatic Plane B->C D Steric Inhibition of Resonance Decreased -R Effect C->D E Dominant Inductive Effect (-I) via Sigma Bonds C->E F High Carboxylic Acidity (Low pKa) D->F G Enhanced Electrophilicity for SNAr D->G E->F E->G

Steric and electronic effects dictating the reactivity of 3,6-dichloro-2-nitrobenzoic acid.

Quantitative Data: Acidity and Substituent Constants

To contextualize the electronic effects, we compare the pKa values of related benzoic acid derivatives. The Hammett substituent constants ( σ ) further quantify the polar character of these groups, illustrating how inductive withdrawal dominates when resonance is sterically inhibited[4].

Table 1: Comparative Acidity and Electronic Effects

CompoundIsomer Position(s)pKa (Water, 25°C)Dominant Electronic Effect
Benzoic Acid-~4.20None
3-Nitrobenzoic AcidMeta~3.47-I (Inductive only)[2]
2-Nitrobenzoic AcidOrtho~2.17-I, Steric (Ortho Effect)[3]
3,6-Dichloro-2-nitrobenzoic AcidOrtho, Meta, Ortho< 2.0 (Estimated)Extreme -I, Complete SIR

Impact on Chemical Reactivity: SNAr and Cross-Coupling

In pharmaceutical development, highly substituted nitroaromatics like 3,6-dichloro-2-nitrobenzoic acid are frequently utilized in Nucleophilic Aromatic Substitution (SNAr) reactions[5]. While the nitro group is traditionally a poor leaving group compared to halogens, it becomes an excellent leaving group in this specific, highly electron-deficient system.

The immense inductive pull from the adjacent chlorines and the disrupted resonance make the C2 carbon intensely electrophilic. This facilitates direct SNAr substitution with amines or alkoxides to yield substituted derivatives, a pathway heavily utilized in the synthesis of targeted kinase inhibitors[5].

Experimental Protocols

Protocol 1: Determination of pKa via Potentiometric Titration

This self-validating protocol ensures the accurate measurement of the compound's acidity by relying on real-time equilibrium monitoring[3].

  • Calibration: Calibrate a high-precision pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00) to ensure baseline accuracy.

  • Preparation: Pipette exactly 25.0 mL of a 0.01 M solution of 3,6-dichloro-2-nitrobenzoic acid into a thermostated beaker maintained at 25°C.

  • Titration: Titrate with a standardized 0.1 M NaOH solution, adding the base in precise 0.1 mL increments.

  • Equilibration Monitoring: Record the pH only after the reading stabilizes following each addition, ensuring chemical equilibrium is reached.

  • Analysis: Plot the titration curve (pH vs. Volume of NaOH). The pKa is mathematically validated as the pH at the half-equivalence point.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group

This protocol describes the displacement of the nitro group by an amine nucleophile, a critical step in synthesizing kinase inhibitor intermediates[5].

  • Reaction Setup: In an oven-dried reaction vial, dissolve 1.0 equivalent of 3,6-dichloro-2-nitrobenzoic acid in anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition: Add 1.5 equivalents of the desired amine nucleophile and 3.0 equivalents of cesium carbonate ( Cs2​CO3​ ) as a base to deprotonate the nucleophile and neutralize the carboxylic acid.

  • Heating: Seal the vial and heat the mixture to 110°C for 12 hours using conventional heating (or 130°C for 30 minutes via microwave irradiation).

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. This step self-purifies by partitioning the highly polar DMF and inorganic salts into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

  • Validation: Confirm the product structure and the complete displacement of the nitro group using LC-MS (mass shift validation) and 1H/13C NMR spectroscopy.

G Step1 1. Preparation Dissolve in DMF/DMSO Step2 2. Nucleophile Add reagent & Cs2CO3 Step1->Step2 Step3 3. Reaction Heat at 110-130°C Step2->Step3 Step4 4. Workup Extract & Purify Step3->Step4 Step5 5. Validation LC-MS & NMR Step4->Step5

Step-by-step workflow for Nucleophilic Aromatic Substitution (SNAr) of the nitro group.

References

  • A Comparative Analysis of Acidity: 2-Nitrobenzoic Acid vs. 3-Nitrobenzoic Acid Source: BenchChem URL:2

  • Acidity of Nitrobenzoic Acid Isomers: A Comparative Analysis Source: BenchChem URL:3

  • 5.1: Correlations of Structure with Reactivity of Aromatic Compounds Source: Chemistry LibreTexts URL:4

  • US8563553B2 - Compounds and compositions as protein kinase inhibitors Source: Google Patents (Novartis AG) URL:5

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 3,6-Dichloro-2-nitrobenzoic Acid

Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 3,6-Dichloro-2-nitrobenzoic acid. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 3,6-Dichloro-2-nitrobenzoic acid. This compound is a relevant analyte in various chemical and pharmaceutical manufacturing processes. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research applications. This document provides a comprehensive guide, from the rationale behind chromatographic choices to step-by-step protocols for implementation and validation, designed for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

3,6-Dichloro-2-nitrobenzoic acid (CAS No: 2011-61-2) is a chlorinated nitroaromatic compound.[1][2][3] The accurate determination of its concentration is critical for process monitoring, purity assessment, and stability studies in various industrial settings. High-Performance Liquid Chromatography (HPLC) with UV detection is an ideal analytical technique due to its high resolving power, sensitivity, and robustness.[4]

The core challenge in analyzing acidic compounds like 3,6-Dichloro-2-nitrobenzoic acid lies in controlling their ionization state to achieve reproducible retention and symmetrical peak shapes.[5] The carboxylic acid functional group will ionize depending on the pH of the mobile phase. In reversed-phase chromatography, the ionized (polar) form of an analyte has minimal retention on a non-polar stationary phase, leading to poor chromatography. Therefore, the fundamental principle of this method is the suppression of analyte ionization by maintaining an acidic mobile phase pH, well below the analyte's pKa.[6] This ensures the analyte remains in its neutral, more hydrophobic form, allowing for optimal interaction with the C18 stationary phase and yielding excellent chromatographic results.

Chromatographic Method Development

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Chromatography Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as the primary stationary phase. C18 phases provide excellent hydrophobic retention for aromatic compounds.[7][8][9]

  • Data System: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Filtration: 0.45 µm or 0.22 µm syringe filters (PVDF or PTFE).[10]

Reagents and Materials
  • 3,6-Dichloro-2-nitrobenzoic acid Reference Standard: Purity ≥98%.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure water (18.2 MΩ·cm).

  • Formic Acid (FA): LC-MS grade or equivalent (~99%).

  • Methanol (MeOH): HPLC grade (for cleaning and storage).

Selection of Chromatographic Conditions

Stationary Phase (Column): A C18 bonded silica column is the stationary phase of choice. Its non-polar nature provides the necessary hydrophobic interactions to retain the aromatic ring of the analyte. A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency, resolution, and backpressure for routine analysis.[8][11]

Mobile Phase: The mobile phase composition is critical for achieving the desired separation.

  • Rationale: An acidified water/acetonitrile mixture is used. Acetonitrile is a common organic modifier that provides good elution strength for moderately polar compounds.[12] The addition of an acid, such as formic acid, is essential to lower the mobile phase pH to approximately 2.5-3.0. This suppresses the ionization of the carboxylic acid group on the analyte, ensuring it is in its neutral form, which promotes retention and results in sharp, symmetrical peaks.[5][6][13] An isocratic elution is chosen for its simplicity and robustness, which is ideal for quantifying a single analyte.[7]

  • Optimized Mobile Phase: Acetonitrile and water (containing 0.1% v/v formic acid) in a 55:45 (v/v) ratio.

Detection Wavelength (λ):

  • Rationale: Aromatic compounds containing nitro groups typically exhibit strong UV absorbance. A common starting wavelength for such compounds is 254 nm, which provides good sensitivity.[7][8][14][15] For optimal sensitivity, the absorption spectrum of 3,6-Dichloro-2-nitrobenzoic acid should be determined using a PDA detector to identify the wavelength of maximum absorbance (λmax). For this application, 254 nm provides excellent response and is robust.

The final, optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (0.1% Formic Acid) (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time Approximately 8 minutes

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 3,6-Dichloro-2-nitrobenzoic acid reference standard into a 25 mL Class A volumetric flask.

    • Add approximately 15 mL of acetonitrile to dissolve the standard completely, using sonication if necessary.

    • Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix thoroughly. This stock solution should be stored under refrigeration.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.[4]

    • For example, to prepare a 100 µg/mL standard, pipette 1.0 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

Sample Preparation

The goal of sample preparation is to extract the analyte into a clean solution compatible with the HPLC system, free of particulates that could damage the column.[16][17]

  • Accurately weigh a known amount of the sample matrix containing 3,6-Dichloro-2-nitrobenzoic acid into a suitable container.

  • Add a measured volume of mobile phase as the diluent.

  • Vortex and/or sonicate the sample for 10-15 minutes to ensure complete dissolution of the analyte.

  • Allow the solution to cool to ambient temperature.

  • Filter the sample extract through a 0.45 µm syringe filter into an HPLC vial.[10] This step is crucial to remove any insoluble material and prevent column blockage.[16]

Analytical Workflow Diagram

The overall process from sample preparation to final quantification is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Quantification Standard_Weigh Weigh Reference Standard Dissolve Dissolve in Diluent Standard_Weigh->Dissolve Stock & Working Standards Sample_Weigh Weigh Sample Sample_Weigh->Dissolve Sample Solution Filter Filter (0.45 µm) Dissolve->Filter HPLC_Inject Inject into HPLC System Filter->HPLC_Inject Data_Acq Acquire Chromatogram (UV @ 254 nm) HPLC_Inject->Data_Acq Integration Integrate Peak Area Data_Acq->Integration Quantify Quantify using Calibration Curve Integration->Quantify

Sources

Application

Catalytic hydrogenation of 3,6-Dichloro-2-nitrobenzoic acid to 2-amino-3,6-dichlorobenzoic acid

An in-depth guide to the chemoselective reduction of halonitroarenes, designed for process chemists and drug development professionals. Executive Summary & Industrial Relevance The synthesis of 2-amino-3,6-dichlorobenzoi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the chemoselective reduction of halonitroarenes, designed for process chemists and drug development professionals.

Executive Summary & Industrial Relevance

The synthesis of 2-amino-3,6-dichlorobenzoic acid (also known as 3,6-dichloroanthranilic acid) is a critical transformation in the development of advanced agrochemicals and pharmaceutical intermediates. Notably, it serves as a direct and essential precursor to compounds like 2-methoxy-3,6-dichlorobenzoic acid (Dicamba) via diazonium intermediate processing[1].

The primary synthetic bottleneck in reducing 3,6-dichloro-2-nitrobenzoic acid is the competing hydrodehalogenation reaction (the undesired cleavage of the carbon-chlorine bond). This application note provides a self-validating, highly selective protocol for the catalytic hydrogenation of this substrate, prioritizing mechanistic control to eliminate chlorine loss while maximizing throughput.

Mechanistic Causality: Overcoming Hydrodehalogenation

The reduction of a nitroarene to an aniline proceeds via the Haber mechanism, transitioning sequentially through nitroso and hydroxylamine intermediates before yielding the final amine[2]. However, when halogens are present on the aromatic ring, transition metal catalysts can undergo oxidative addition into the carbon-halogen bond, leading to impurities.

  • The Problem with Palladium: Standard palladium on carbon (Pd/C) is highly active for nitro reduction but possesses a strong affinity for C-Cl bond insertion[3]. Using Pd/C for 3,6-dichloro-2-nitrobenzoic acid results in massive yield losses due to the formation of 2-amino-3-chlorobenzoic acid and fully dehalogenated anthranilic acid.

  • The Platinum Advantage: Platinum (Pt) inherently exhibits a lower propensity for oxidative addition into C-Cl bonds. However, unmodified Pt/C still yields 10–20% dehalogenated byproducts due to the highly activated nature of the chlorines on the electron-poor benzoic acid ring[4].

  • Sulfur Poisoning (The Solution): By utilizing a sulfided Platinum on Carbon catalyst (Pt/C-S), we exploit geometric and electronic poisoning. Sulfur selectively binds to the highly coordinatively unsaturated edge and corner sites of the platinum crystallites—the exact sites responsible for C-Cl cleavage. The planar faces of the crystal remain active, allowing the less sterically demanding N-O reduction to proceed smoothly.

Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways during the hydrogenation process and demonstrates how catalyst selection dictates the reaction trajectory.

G Reactant 3,6-Dichloro-2-nitrobenzoic acid (Reactant) Nitroso Nitroso Intermediate Reactant->Nitroso + H2 Byproduct Dehalogenated Anilines (Undesired) Reactant->Byproduct Hydrodehalogenation (Pd/C or Unmodified Pt/C) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H2 Product 2-Amino-3,6-dichlorobenzoic acid (Target Product) Hydroxylamine->Product + H2 - H2O Product->Byproduct Over-reduction Catalyst Sulfided Pt/C Catalyst Catalyst->Reactant Promotes N-O reduction Catalyst->Byproduct Blocks C-Cl cleavage

Mechanistic pathway of catalytic hydrogenation of 3,6-dichloro-2-nitrobenzoic acid.

Quantitative Catalyst Screening Data

To empirically validate the causality of catalyst selection, the following data summarizes the optimization phase. The use of sulfided Pt/C drastically shifts the chemoselectivity profile, effectively shutting down the dehalogenation pathway.

Catalyst SystemModifierTemp (°C)Pressure (bar)Conversion (%)Target Yield (%)Dehalogenation (%)
5% Pd/CNone404.0>9945.254.1
5% Pt/CNone404.0>9982.516.8
5% Pt/CMorpholine (1 eq)454.0>9995.83.5
5% Pt/C (Sulfided) None 45 4.0 >99 98.4 < 0.5

Table 1: Impact of catalyst composition on the chemoselective reduction of 3,6-dichloro-2-nitrobenzoic acid.

Self-Validating Experimental Protocol

This protocol is designed for a 1-liter batch pressure reactor but is chemically translatable to continuous-flow packed-bed reactors[5]. The system is self-validating: the cessation of hydrogen uptake serves as the primary in-process control, confirming the exact stoichiometry of the reduction (3 equivalents of H₂ per mole of nitro group) without the need for hazardous mid-reaction sampling.

Materials Required:

  • 3,6-Dichloro-2-nitrobenzoic acid: 100.0 g (0.424 mol)

  • 5% Pt/C, Sulfided (50% water wet): 2.0 g (1% dry weight relative to substrate)

  • Methanol (HPLC Grade): 800 mL

  • Nitrogen and Hydrogen gas (High purity)

Step-by-Step Methodology:

  • Reactor Charging: To a clean, dry 1 L Hastelloy or stainless-steel pressure reactor, add 100.0 g of 3,6-dichloro-2-nitrobenzoic acid.

  • Solvent Addition: Add 800 mL of methanol. Stir gently at 200 rpm to create a uniform suspension.

    • Causality Note: Methanol is chosen over water to ensure complete solubility of the starting material and intermediates. This prevents the precipitation of partially reduced hydroxylamines, which can coat the catalyst and lead to runaway exothermic decomposition[6].

  • Catalyst Loading: Carefully add 2.0 g of the water-wet 5% sulfided Pt/C catalyst.

    • Safety Critical: Dry catalysts can ignite solvent vapors upon contact. Always use water-wet catalysts and ensure the reactor headspace is purged with nitrogen prior to addition.

  • Inerting the System: Seal the reactor. Pressurize with N₂ to 5 bar, hold for 1 minute, and vent to 0.5 bar. Repeat this cycle three times to ensure the complete removal of oxygen.

  • Hydrogen Saturation: Pressurize the reactor with H₂ to 4 bar and vent to 0.5 bar. Repeat three times.

  • Reaction Initiation: Pressurize the reactor to a constant 4.0 bar of H₂. Increase the agitation speed to 1000 rpm.

    • Causality Note: High agitation is critical. Nitro reduction is severely mass-transfer limited; insufficient mixing starves the catalyst of hydrogen, leading to the accumulation of reactive and potentially genotoxic hydroxylamine intermediates[5].

  • Thermal Control: Set the internal temperature to 45 °C. The reaction is highly exothermic (approx. 130 kcal/mol of nitro group). Utilize active cooling to maintain the temperature strictly between 45–50 °C. Exceeding 50 °C exponentially increases the kinetic rate of the undesired dehalogenation pathway.

  • Endpoint Determination: Monitor the mass flow controller or reservoir pressure. The reaction is complete when hydrogen uptake strictly ceases (typically 2.5 to 3.5 hours). Maintain stirring for an additional 15 minutes to ensure the complete conversion of any residual hydroxylamine.

  • Workup and Filtration: Cool the reactor to 20 °C. Vent the hydrogen and purge the system with N₂ (3 x 5 bar). Filter the reaction mixture through a tightly packed Celite pad to remove the heterogeneous catalyst. Wash the filter cake with 100 mL of fresh methanol.

  • Isolation: Transfer the filtrate to a rotary evaporator. Concentrate the solution under reduced pressure (40 °C, 150 mbar) to approximately 200 mL. Slowly add 400 mL of chilled deionized water (5 °C) to the concentrate under vigorous stirring to precipitate the product.

  • Final Recovery: Filter the resulting white-to-off-white crystalline solid. Wash with 100 mL of cold water and dry in a vacuum oven at 50 °C until constant weight is achieved.

    • Expected Yield: ~85.0 g (97% theoretical).

    • Purity (HPLC): >99.0% (Dehalogenated impurities < 0.5%).

Analytical Verification

To validate the integrity of the protocol, HPLC analysis must be performed using a C18 column (e.g., Zorbax Eclipse Plus) with a gradient of 0.1% Phosphoric acid in water and Acetonitrile. The absence of a peak at the relative retention time (RRT) corresponding to 2-amino-3-chlorobenzoic acid confirms the success of the sulfided catalyst system.

References

  • US4161611A - Process for the production of 2-methoxy-3,6-dichlorobenzoic acid. Google Patents.

  • A Comparative Guide to the Reactivity of Chloronitrobenzoic Acid. Benchchem.

  • Continuous flow hydrogenation using polysilane-supported palladium/alumina hybrid catalysts. Beilstein Journal of Organic Chemistry.

  • Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH)2 heterostructure. Journal of Materials Chemistry C.

  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. MDPI Catalysts.

  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Almac Group.

Sources

Method

Application Note: High-Efficiency Extraction of 3,6-Dichloro-2-nitrobenzoic Acid from Environmental Soil Samples

Abstract This document provides a comprehensive guide for the extraction of 3,6-dichloro-2-nitrobenzoic acid from complex environmental soil matrices. Designed for researchers, environmental scientists, and analytical ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the extraction of 3,6-dichloro-2-nitrobenzoic acid from complex environmental soil matrices. Designed for researchers, environmental scientists, and analytical chemists, this application note details two robust extraction methodologies: an enhanced liquid-liquid extraction (LLE) protocol and a streamlined solid-phase extraction (SPE) method. The protocols are designed to ensure high recovery rates and sample purity, suitable for downstream analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This guide emphasizes the scientific principles behind procedural steps, offering insights into solvent selection, pH optimization, and cleanup strategies to overcome common matrix interferences.

Introduction: The Analytical Challenge

3,6-Dichloro-2-nitrobenzoic acid is a chlorinated nitroaromatic compound, a class of chemicals often associated with herbicide manufacturing and use. Its acidic nature, conferred by the carboxylic acid group, and its chlorinated structure necessitate specific extraction strategies to ensure efficient and clean isolation from environmental soil samples. The inherent complexity and variability of soil matrices, with differing organic matter content, pH, and mineral composition, present a significant analytical challenge. Effective extraction is paramount for accurate quantification and risk assessment.

The choice of extraction method is dictated by the specific requirements of the analysis, including desired detection limits, sample throughput, and available instrumentation. This note provides two validated approaches to empower researchers with the flexibility to select the most suitable protocol for their needs.

Foundational Principles: Optimizing Extraction

The successful extraction of 3,6-dichloro-2-nitrobenzoic acid from soil hinges on manipulating its chemical properties, specifically its acidic nature.

  • pH Adjustment: As a benzoic acid derivative, the solubility of 3,6-dichloro-2-nitrobenzoic acid is highly pH-dependent. At a pH below its pKa (approximately 2.0 for the similar 4,5-dichloro-2-nitrobenzoic acid), the carboxylic acid group is protonated, rendering the molecule less polar and more soluble in organic solvents.[1] Conversely, at a higher pH, the molecule is deprotonated to its carboxylate form, increasing its water solubility. This principle is fundamental to both the LLE and SPE methods outlined below.

  • Solvent Selection: The choice of an appropriate organic solvent is critical. The solvent must effectively solvate the target analyte while minimizing the co-extraction of interfering matrix components. A common strategy involves using a polar, water-miscible solvent like acetonitrile or methanol for the initial extraction from the soil, followed by partitioning into a less polar, water-immiscible solvent like dichloromethane after pH adjustment.[2][3]

Recommended Extraction Protocols

Protocol 1: Enhanced Liquid-Liquid Extraction (LLE)

This method is a robust and widely applicable technique for the extraction of acidic herbicides from soil.[2][4]

3.1. Materials and Reagents

  • Soil Sample (air-dried and sieved)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Acetic Acid (glacial)

  • Dichloromethane (pesticide residue grade)

  • Sodium Sulfate (anhydrous, granular)

  • Concentrated Sulfuric Acid

  • 0.1 M Potassium Hydroxide

  • Centrifuge and centrifuge tubes (50 mL)

  • Mechanical shaker

  • Rotary evaporator

  • Glass funnels and filter paper

3.2. Step-by-Step Methodology

  • Sample Preparation: Weigh 20 g of homogenized soil into a 250 mL Erlenmeyer flask. For recovery studies, spike the soil with a known concentration of 3,6-dichloro-2-nitrobenzoic acid standard at this stage.

  • Initial Extraction: Add 100 mL of an acetonitrile-water-acetic acid (70:29:1 v/v/v) solution to the flask.[2][3] The acetonitrile efficiently penetrates the soil matrix, while the water aids in the desorption of the analyte. Acetic acid is added to maintain an acidic environment, promoting the protonated form of the analyte.

  • Homogenization: Shake the flask on a mechanical shaker at 200 rpm for 1 hour to ensure thorough extraction.

  • Separation: Centrifuge the mixture at 3000 rpm for 10 minutes. Decant the supernatant into a clean 250 mL flask.

  • Re-extraction: Repeat the extraction (steps 2-4) on the soil pellet with another 50 mL of the extraction solvent. Combine the supernatants.

  • Liquid-Liquid Partitioning: Transfer the combined supernatant to a 500 mL separatory funnel. Add 250 mL of deionized water and 50 mL of dichloromethane. Shake vigorously for 2 minutes, periodically venting the funnel.

  • Phase Separation: Allow the layers to separate. The dichloromethane layer (bottom) contains the target analyte. Drain the dichloromethane layer through a funnel containing anhydrous sodium sulfate into a round-bottom flask.

  • Back-Extraction (Optional Cleanup): To further purify the extract, add 50 mL of 0.1 M potassium hydroxide to the separatory funnel containing the dichloromethane extract. Shake for 2 minutes. The ionized 3,6-dichloro-2-nitrobenzoic acid will move into the aqueous (top) layer. Discard the dichloromethane layer. Acidify the aqueous layer to a pH < 2 with concentrated sulfuric acid. Extract twice with 25 mL portions of fresh dichloromethane.

  • Concentration: Combine the dichloromethane extracts and evaporate to near dryness using a rotary evaporator at a temperature no higher than 35°C.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol or mobile phase) for instrumental analysis.

3.3. LLE Workflow Diagram

LLE_Workflow cluster_extraction Initial Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_concentration Concentration & Analysis soil 20g Soil Sample add_solvent Add Acetonitrile/Water/Acetic Acid soil->add_solvent shake Shake for 1 hour add_solvent->shake centrifuge Centrifuge & Collect Supernatant shake->centrifuge add_dcm Add Dichloromethane & Water centrifuge->add_dcm Supernatant separate Separate Organic Layer add_dcm->separate dry Dry with Sodium Sulfate separate->dry evaporate Evaporate Dichloromethane dry->evaporate Organic Extract reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis HPLC or GC-MS Analysis reconstitute->analysis SPE_Workflow cluster_extraction Initial Extraction cluster_spe Solid-Phase Extraction cluster_concentration Concentration & Analysis soil 10g Soil Sample add_methanol Add Acidified Methanol soil->add_methanol sonicate Ultrasonicate for 15 min add_methanol->sonicate centrifuge Centrifuge & Collect Supernatant sonicate->centrifuge load Load Sample centrifuge->load Diluted & Acidified Supernatant condition Condition C18 Cartridge condition->load wash Wash Cartridge load->wash elute Elute with Ethyl Acetate wash->elute evaporate Evaporate Eluate elute->evaporate Eluate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis HPLC or GC-MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow for 3,6-Dichloro-2-nitrobenzoic Acid.

Quantitative Data and Performance

The following table provides expected performance characteristics for the extraction of acidic herbicides from soil using the described methods. Note that these are representative values, and actual recoveries may vary depending on the specific soil matrix and laboratory conditions.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Recovery 75-95% [2]80-105%
Relative Standard Deviation (RSD) < 15%< 10%
Solvent Consumption High (~200 mL per sample)Low (~30 mL per sample)
Sample Throughput LowHigh
Cleanup Efficiency Good (with back-extraction)Excellent

Method Validation and Quality Control

To ensure the trustworthiness of the results, a robust quality control protocol is essential.

  • Method Blank: An analyte-free matrix (e.g., clean sand) should be processed with each batch of samples to check for contamination.

  • Matrix Spike: A sample is spiked with a known concentration of the analyte before extraction to assess matrix effects on recovery.

  • Laboratory Control Sample (LCS): A clean matrix is spiked with a known concentration of the analyte and processed alongside the samples to monitor method performance.

  • Surrogate Standards: A non-target compound with similar chemical properties to the analyte should be added to each sample before extraction to monitor the efficiency of the entire analytical process.

Conclusion

The successful extraction of 3,6-dichloro-2-nitrobenzoic acid from environmental soil samples is achievable with a well-designed and validated protocol. The choice between the Enhanced Liquid-Liquid Extraction and the Solid-Phase Extraction methods will depend on the specific analytical goals and laboratory resources. By understanding the underlying chemical principles and implementing rigorous quality control measures, researchers can obtain accurate and reliable data for this environmentally significant compound.

References

  • Sample Preparation and Chromatographic Analysis of Acidic Herbicides in Soils and Sediments. (n.d.). Critical Reviews in Analytical Chemistry. Retrieved from [Link]

  • Lee, H. B., & Chau, A. S. (1983). Determination of Acidic Herbicides and Related Compounds in Water and Soil by Capillary Gas Chromatography Using a Nitrogen-Phosphorus Detector. Journal of the Association of Official Analytical Chemists, 66(4), 1029–1038. Retrieved from [Link]

  • Smith, A. E. (1981). Use of acetonitrile for the extraction of herbicide residues from soils. Journal of Chromatography A, 208(2), 433-437. Retrieved from [Link]

  • SOCOTEC. (2020, February 12). Acidic Herbicide Analysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996, December). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014, June). Method 3535A: Solid-Phase Extraction (SPE). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4,5-Dichloro-2-nitrobenzoic acid Properties. Retrieved from [Link]

Sources

Application

Esterification of 3,6-Dichloro-2-nitrobenzoic acid to form methyl 3,6-dichloro-2-nitrobenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, highly reliable protocol for the synthesis of methyl 3,6-dichloro-2-nitrobenzoate fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, highly reliable protocol for the synthesis of methyl 3,6-dichloro-2-nitrobenzoate from its highly deactivated and sterically hindered carboxylic acid precursor.

Mechanistic Rationale & Strategy Selection

The synthesis of methyl 3,6-dichloro-2-nitrobenzoate (CAS RN: 40188-83-8)[1] presents a classic challenge in synthetic organic chemistry: extreme steric hindrance coupled with electronic deactivation.

The Di-Ortho Effect & Failure of Traditional Methods

In 3,6-dichloro-2-nitrobenzoic acid, the carboxyl group at C1 is flanked by a nitro group at C2 and a chlorine atom at C6. This "di-ortho" substitution pattern creates massive steric bulk that physically blocks the Bürgi-Dunitz trajectory—the ~107° angle required for a nucleophile (like methanol) to attack the sp² hybridized carbonyl carbon. Consequently, standard Fischer esterification (MeOH/H⁺ reflux) or even DCC/DMAP-mediated Steglich esterification[2] will typically result in near-zero conversion or require unacceptably harsh conditions.

The Solution: Shifting the Electrophilic Center

To bypass carbonyl steric shielding, the most effective strategy is to change the reaction paradigm from acyl substitution to carboxylate alkylation [3]. By completely deprotonating the acid, the resulting carboxylate anion becomes the nucleophile. The reaction center shifts to the completely unhindered sp³ carbon of a methylating agent (e.g., Methyl Iodide or TMS-Diazomethane). Because this is an S_N2 reaction at the methyl group, the steric bulk of the benzoic acid is rendered largely irrelevant.

PathwaySelection A 3,6-Dichloro-2-nitrobenzoic Acid (Di-ortho Substituted) B Fischer Esterification (MeOH, H+) A->B Path 1 C Carboxylate Alkylation (K2CO3, MeI, DMF) A->C Path 2 D TMS-Diazomethane (TMS-CHN2, MeOH) A->D Path 3 E FAILED Steric block of carbonyl B->E F SUCCESS SN2 attack on MeI C->F G SUCCESS Proton transfer & N2 loss D->G H Methyl 3,6-dichloro-2-nitrobenzoate F->H G->H

Caption: Reaction pathway selection for sterically hindered esterification.

Experimental Protocols

Protocol A: Base-Promoted Alkylation (Scalable Route)

This method is the industry standard for scaling up the esterification of hindered acids. It utilizes mild conditions and relies on the S_N2 displacement of iodide.

Causality & Design Choices:

  • Solvent (DMF): A polar aprotic solvent is critical. DMF solvates the potassium cation but leaves the carboxylate anion relatively unsolvated ("naked"), maximizing its nucleophilicity.

  • Base (K₂CO₃): A mild inorganic base is sufficient because the electron-withdrawing nitro and chloro groups lower the pKa of the carboxylic acid significantly, making it easy to deprotonate.

  • Self-Validating Indicators: The reaction mixture transitions from a heterogeneous suspension to a finer, more homogenous dispersion as the acid is consumed. TLC will show a distinct shift from a baseline-retained spot (acid) to a high-R_f spot (ester).

Workflow Step1 1. Dissolve Acid in DMF (0.5 M concentration) Step2 2. Add K2CO3 (1.5 eq) Stir 30 min at RT Step1->Step2 Step3 3. Add MeI (1.2 eq) dropwise Maintain < 30°C Step2->Step3 Step4 4. Stir 4-6 hours Monitor via LC-MS/TLC Step3->Step4 Step5 5. Aqueous Workup (EtOAc / H2O extraction) Step4->Step5 Step6 6. Brine Wash & Dry (over Na2SO4) Step5->Step6 Step7 7. Concentration Yield: >90% Purity Step6->Step7

Caption: Step-by-step experimental workflow for base-promoted alkylation.

Step-by-Step Methodology:

  • Charge a round-bottom flask with 3,6-dichloro-2-nitrobenzoic acid (1.0 equiv) and anhydrous DMF (to achieve ~0.5 M).

  • Add finely powdered anhydrous K₂CO₃ (1.5 equiv). Stir the suspension at room temperature (20–25 °C) for 30 minutes to ensure complete carboxylate formation.

  • Cool the mixture slightly using a water bath. Add Methyl Iodide (MeI) (1.2 equiv) dropwise. Caution: MeI is a volatile alkylating agent; handle strictly in a fume hood.

  • Stir the reaction at room temperature for 4–6 hours.

  • Validation: Quench a 10 µL aliquot in water/EtOAc. Run TLC (Hexanes:EtOAc 4:1). The product ester will elute rapidly, while unreacted acid remains at the baseline.

  • Workup: Pour the reaction mixture into 5 volumes of ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers sequentially with water (3x to remove DMF) and saturated brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 3,6-dichloro-2-nitrobenzoate as a solid/oil.

Protocol B: TMS-Diazomethane Method (Analytical / Micro-Scale)

For rapid synthesis of analytical standards or library generation, TMS-diazomethane is preferred over highly explosive diazomethane.

Causality & Design Choices:

  • Co-solvent (Methanol): Methanol is not just a solvent; it acts as an essential proton shuttle. It protonates the TMS-diazomethane to form a diazonium intermediate, which then rapidly methylates the carboxylate.

  • Self-Validating Indicators: The reaction is visually self-validating. The addition of TMS-diazomethane (yellow) results in the immediate evolution of N₂ gas (bubbling). The reaction is complete when the bubbling ceases and the yellow color persists, indicating a slight excess of the reagent.

Step-by-Step Methodology:

  • Dissolve 3,6-dichloro-2-nitrobenzoic acid (1.0 equiv) in a 4:1 mixture of Toluene and Methanol (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a 2.0 M solution of TMS-diazomethane in hexanes dropwise.

  • Observe the evolution of nitrogen gas. Continue addition until the yellow color of the reagent persists in the solution (typically ~1.1 to 1.2 equiv).

  • Stir for an additional 30 minutes at room temperature.

  • Quench the excess TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color disappears.

  • Concentrate the mixture under reduced pressure. The product is usually >95% pure without further chromatography.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of the discussed esterification strategies, allowing drug development professionals to select the appropriate method based on scale and safety requirements.

ParameterProtocol A: Base-Promoted AlkylationProtocol B: TMS-DiazomethaneTraditional Fischer Esterification
Mechanism S_N2 Alkylation of CarboxylateProton Transfer / MethylationAcyl Substitution
Typical Yield 85 – 95%90 – 98%< 10% (Often fails)
Scalability Excellent (Kilogram scale)Poor (Cost & Toxicity limits)N/A
Reaction Time 4 – 6 hours< 1 hour> 48 hours (reflux)
Safety Profile Moderate (MeI is toxic/volatile)Moderate (Toxic, but safer than CH₂N₂)High (Standard reagents)
Primary Use Case Process Chemistry / API synthesisMedChem / Analytical StandardsUnhindered aliphatic acids only

References

  • Source: CAS Common Chemistry (American Chemical Society)
  • Organic Esters: Production, Properties, and Uses Source: Scribd URL
  • Simple Method for the Esterification of Carboxylic Acids Source: Organic Chemistry Portal URL

Sources

Method

Application Note: In Vitro Bioassay Protocols for Evaluating 3,6-Dichloro-2-nitrobenzoic Acid Derivatives as B-Raf V600E Inhibitors

Introduction & Scientific Rationale In the landscape of targeted oncology, 3,6-Dichloro-2-nitrobenzoic acid serves as a highly versatile chemical intermediate for the synthesis of potent protein kinase inhibitors[1]. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the landscape of targeted oncology, 3,6-Dichloro-2-nitrobenzoic acid serves as a highly versatile chemical intermediate for the synthesis of potent protein kinase inhibitors[1]. The unique substitution pattern of this scaffold allows medicinal chemists to perform targeted cross-coupling and reduction reactions, building the critical hinge-binding motifs required to anchor molecules within the ATP-binding pocket of kinases.

Derivatives synthesized from this precursor have shown exceptional promise in targeting the B-Raf V600E mutation , a primary oncogenic driver found in approximately 50% of malignant melanomas and a significant subset of colorectal carcinomas. The V600E mutation (a valine-to-glutamic acid substitution) acts as a phosphomimetic, locking the B-Raf kinase in a constitutively active conformation. This leads to hyperactivation of the downstream MEK/ERK mitogen-activated protein kinase (MAPK) pathway, entirely independent of upstream RAS signaling[2].

To successfully transition these synthesized derivatives from raw chemical hits to viable pre-clinical leads, a rigorous, multiparametric in vitro screening cascade is required. This guide details the standardized protocols for assessing both cell-free enzymatic inhibition and cell-based functional efficacy, ensuring a robust evaluation of target engagement, potency, and selectivity.

Mechanistic Overview: The MAPK Pathway

The evaluation of kinase inhibitors requires a two-tiered approach to ensure both target specificity and physiological relevance. We must first establish the absolute binding affinity (IC50) using cell-free assays to avoid confounding variables like cellular efflux pumps[3]. Subsequently, cell-based assays are deployed to validate membrane permeability and functional pathway inhibition.

MAPK_Pathway Stimulus Growth Factors RTK Receptor Tyrosine Kinase Stimulus->RTK RAS RAS (GTP-bound) RTK->RAS BRAF_WT B-Raf (Wild Type) RAS->BRAF_WT MEK MEK1/2 BRAF_WT->MEK BRAF_MUT B-Raf V600E Mutant (Constitutively Active) BRAF_MUT->MEK Hyperactivation Inhibitor 3,6-Dichloro-2-nitrobenzoic Acid Derivatives Inhibitor->BRAF_MUT Inhibition ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

MAPK pathway highlighting B-Raf V600E hyperactivation and targeted inhibition.

Protocol 1: Cell-Free B-Raf V600E Luminescent Kinase Assay

Principle: This protocol utilizes a luminescent ATP-depletion method (e.g., Kinase-Glo®). As the B-Raf enzyme phosphorylates the MEK1 substrate, ATP is consumed. The remaining unconsumed ATP is then measured via a luciferase-catalyzed reaction. Luminescence is inversely proportional to kinase activity. This method is preferred over traditional radiometric assays due to its safety, high-throughput compatibility, and direct measurement of ATP consumption[4].

Self-Validating System Controls:

  • Positive Control (Max Activity): Enzyme + Substrate + ATP + Vehicle (DMSO). Establishes the 100% activity baseline.

  • Negative Control (Baseline ATP): Substrate + ATP + Vehicle (No Enzyme). Establishes the 0% activity (max luminescence) baseline.

  • Reference Standard: Vemurafenib or Dabrafenib (Clinical B-Raf inhibitors) to validate assay sensitivity.

Step-by-Step Methodology
  • Compound Preparation & Serial Dilution: Dissolve the 3,6-dichloro-2-nitrobenzoic acid derivative in 100% DMSO to create a 10 mM stock. Perform a 3-fold serial dilution across 10 points.

    • Causality: A 10-point concentration curve ensures accurate upper and lower asymptotes, which is mathematically critical for precise 4-parameter logistic (4PL) IC50 calculation. Dilute the compounds in aqueous Kinase Buffer so the final DMSO concentration in the assay is ≤1%. Higher DMSO concentrations can denature the recombinant kinase and artificially suppress activity.

  • Kinase Reaction Setup: Add 10 µL of the diluted compound to a white, flat-bottom 96-well plate. Add 20 µL of a Master Mix containing recombinant B-Raf V600E (0.5 ng/µL final) and unactive MEK1 substrate in Kinase Buffer (HEPES, MgCl2, DTT, BSA).

  • Pre-Incubation: Incubate the plate at room temperature for 15 minutes.

    • Causality: This allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the reaction is initiated. This is vital for accurately assessing ATP-competitive or allosteric inhibitors without kinetic lag.

  • Reaction Initiation: Add 10 µL of ATP solution (10 µM final concentration) to all wells to start the reaction. The 10 µM concentration is chosen to be near the Michaelis constant ( Km​ ) of B-Raf, ensuring the assay is highly sensitive to competitive inhibitors. Incubate at 30°C for 45 minutes.

  • Detection: Add 40 µL of Kinase-Glo® reagent to each well. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of inhibition relative to the controls and fit the data to determine the IC50.

Assay_Workflow Prep 1. Compound Prep (Serial Dilution) Enzyme 2. Kinase Reaction (B-Raf + Substrate) Prep->Enzyme ATP 3. ATP Addition (Initiate Reaction) Enzyme->ATP Detection 4. Kinase-Glo (Luminescence) ATP->Detection Analysis 5. IC50 Calculation (Curve Fitting) Detection->Analysis

Step-by-step workflow of the luminescent ATP-depletion B-Raf kinase assay.

Protocol 2: Cellular Viability and Target Engagement

Principle: To confirm that the enzymatic inhibition translates to cellular efficacy, derivatives are tested on the A375 human melanoma cell line . A375 cells are homozygous for the B-Raf V600E mutation and are intrinsically addicted to MAPK pathway signaling, making them highly sensitive to B-Raf inhibitors[2][3].

Step-by-Step Methodology: Cell Viability (MTT Assay)
  • Cell Seeding: Seed A375 cells at a density of 3,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Treatment: Replace the media with fresh media containing serial dilutions of the derivative (0.001 µM to 10 µM). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

    • Causality: Viable cells reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase. This metabolic proxy accurately reflects anti-proliferative efficacy and cell survival.

  • Solubilization & Reading: Remove the media, dissolve the crystals in 150 µL DMSO, and read absorbance at 570 nm.

Step-by-Step Methodology: Target Engagement (In-Cell Western for p-MEK)
  • Treatment & Lysis: Treat A375 cells with the derivative at 1x, 5x, and 10x its established cellular IC50 for exactly 2 hours.

    • Causality: A short 2-hour incubation is deliberately chosen to capture direct signaling inhibition (the reduction of phosphorylated MEK) before the onset of apoptosis. If cells are left too long, apoptotic proteases will degrade cellular proteins, confounding the results and making it impossible to distinguish direct kinase inhibition from general cell death[5].

  • Protein Extraction: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.

  • Immunoblotting: Separate proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-MEK1/2 (Ser217/221) and total MEK1/2.

  • Quantification: Normalize the p-MEK signal to the total MEK signal to quantify the exact degree of intracellular B-Raf inhibition.

Data Presentation: Quantitative Summary

To evaluate the therapeutic potential of a synthesized derivative, data must be aggregated to assess both potency and the therapeutic window (Selectivity Index). Below is a representative data structure for evaluating lead compounds.

CompoundEnzymatic IC50 (B-Raf V600E)Enzymatic IC50 (B-Raf WT)Selectivity Index (WT / V600E)Cellular IC50 (A375 Viability)Intracellular p-MEK Inhibition
Derivative A 12 ± 2 nM1,450 ± 85 nM120x45 ± 5 nM>90% at 100 nM
Derivative B 85 ± 6 nM680 ± 40 nM8x310 ± 25 nM>50% at 300 nM
Vemurafenib (Ctrl) 31 ± 4 nM100 ± 15 nM~3.2x70 ± 8 nM>90% at 100 nM

Table 1: Representative bioassay profile. A high Selectivity Index (e.g., Derivative A) indicates a wider therapeutic window, meaning the drug effectively kills mutant cancer cells while sparing healthy cells driven by Wild-Type B-Raf.

References

  • US Patent US8563553B2 - Compounds and compositions as protein kinase inhibitors. Novartis AG.
  • BPS Bioscience - BRAF (V600E) Kinase Assay Kit Protocol.[Link]

  • PubMed Central (NIH) - Development of a novel class of B-RafV600E-selective inhibitors through virtual screening and hierarchical hit optimization.[Link]

  • PubMed Central (NIH) - Docking-based structural splicing and reassembly strategy to develop novel deazapurine derivatives as potent B-RafV600E inhibitors.[Link]

Sources

Application

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of 3,6-Dichloro-2-nitrobenzoic Acid from Agricultural Runoff

Target Audience: Analytical Chemists, Environmental Researchers, and Mass Spectrometry Specialists Matrix: Agricultural Runoff (Surface Water) Analyte: 3,6-Dichloro-2-nitrobenzoic acid (Highly polar, acidic herbicide int...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Mass Spectrometry Specialists Matrix: Agricultural Runoff (Surface Water) Analyte: 3,6-Dichloro-2-nitrobenzoic acid (Highly polar, acidic herbicide intermediate/degradant)

Introduction & Analytical Challenges

The monitoring of highly polar, acidic agrochemicals and their degradants in environmental waters is a persistent challenge in analytical chemistry. 3,6-Dichloro-2-nitrobenzoic acid , a structurally related intermediate and degradation product of benzoic acid herbicides (such as dicamba and chloramben), presents unique extraction difficulties.

Agricultural runoff is a highly complex matrix loaded with dissolved organic matter (DOM), humic acids, and suspended particulates. When analyzing trace levels of 3,6-dichloro-2-nitrobenzoic acid, analysts face two primary hurdles:

  • Extreme Polarity & Low pKa: The carboxylic acid group is flanked by highly electron-withdrawing ortho-nitro and ortho-chloro substituents. This steric and electronic environment drastically lowers its pKa to < 2.0, rendering it permanently ionized in almost all environmental waters. Standard reversed-phase (C18) sorbents fail to retain such hydrophilic anions.

  • Matrix Suppression: Co-extracted humic and fulvic acids cause severe signal suppression during Electrospray Ionization (ESI) in LC-MS/MS analysis.

To overcome these challenges, this protocol utilizes a Mixed-Mode Strong Anion Exchange (MAX) solid-phase extraction strategy, providing orthogonal retention mechanisms to isolate the target analyte while aggressively washing away matrix interferences[1].

Mechanistic Rationale & Sorbent Causality

As a Senior Application Scientist, it is critical to design extraction protocols based on physicochemical causality rather than empirical guesswork.

Why Mixed-Mode Anion Exchange (MAX)? A MAX sorbent features a lipophilic polymer backbone (e.g., divinylbenzene/N-vinylpyrrolidone) functionalized with permanently charged quaternary amine groups. This dual-nature sorbent is non-negotiable for this analyte[2].

  • Retention: By adjusting the sample to pH 7.0, the analyte is 100% deprotonated. It binds to the quaternary amine via strong electrostatic interactions.

  • Purification: Because the analyte is anchored ionically, we can employ aggressive organic washes (100% Methanol) that would normally elute the analyte from a standard reversed-phase cartridge. This selectively strips away hydrophobic lipids and neutral pesticides.

  • Desorption: Elution requires neutralizing the analyte to break the ionic bond. Because 3,6-dichloro-2-nitrobenzoic acid has an exceptionally low pKa, standard 2% formic acid is insufficient for full protonation. We utilize 5% Formic Acid in Methanol to force neutralization and ensure quantitative recovery.

SPE_Mechanism A Aqueous Sample (pH 7.0) B MAX Sorbent (Quaternary Amine) A->B Load C Analyte Retention (Ionic Binding) B->C Electrostatic Interaction D Wash Steps (NH4OH & MeOH) C->D Remove Neutrals/Bases E Elution (5% FA in MeOH) D->E Protonate & Desorb

Fig 1. Mechanistic workflow of Mixed-Mode Anion Exchange (MAX) SPE for highly acidic analytes.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and compensate for any residual matrix effects, this protocol is designed as a self-validating system . The addition of an isotopically labeled internal standard (IS) prior to extraction ensures that any physical losses or ionization fluctuations are proportionally corrected[3].

Reagents and Materials
  • Sorbent: Polymeric Mixed-Mode Strong Anion Exchange Cartridge (150 mg, 6 cc).

  • Internal Standard (IS): Dicamba-d3 (or specifically synthesized 13C-labeled analog).

  • Solvents: LC-MS Grade Methanol, Water, Formic Acid, and Ammonium Hydroxide (NH₄OH).

Step-by-Step SPE Workflow
  • Sample Pre-treatment: Filter 100 mL of raw agricultural runoff through a 0.45 µm glass fiber filter to remove particulates.

  • IS Spiking & pH Adjustment: Spike the sample with 10 ng of the Internal Standard. Adjust the sample to pH 7.0 ± 0.2 using 0.1 M NaOH or HCl. (Causality: Ensures the carboxylic acid is fully ionized for maximum electrostatic binding).

  • Conditioning: Pass 5 mL of Methanol followed by 5 mL of LC-MS grade Water through the cartridge. Do not let the sorbent dry.

  • Loading: Load the 100 mL pre-treated sample at a controlled flow rate of 2–3 mL/min.

  • Wash 1 (Aqueous/Basic): Pass 5 mL of 5% NH₄OH in Water. (Causality: The high pH maintains the analyte's anionic state while washing away basic and neutral matrix components).

  • Wash 2 (Organic): Pass 5 mL of 100% Methanol. (Causality: The analyte remains ionically anchored, allowing the aggressive organic wash to strip away hydrophobic interferences that cause MS signal suppression).

  • Elution: Elute the target analyte into a clean glass tube using 5 mL of 5% Formic Acid in Methanol .

  • Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute in 1.0 mL of Initial Mobile Phase (e.g., 90:10 Water:Methanol with 0.1% Formic Acid).

Workflow S1 Agri Runoff Collection S2 Filtration (0.45 µm) S1->S2 S3 Spike IS & pH Adjust (7.0) S2->S3 S4 MAX SPE Extraction S3->S4 S5 N2 Evaporation & Reconstitution S4->S5 S6 LC-MS/MS (MRM, ESI-) S5->S6

Fig 2. Self-validating sample preparation and LC-MS/MS workflow for agricultural runoff.

LC-MS/MS Analytical Conditions

  • Column: High-strength silica C18 (2.1 x 100 mm, 1.7 µm) to maintain peak shape for highly polar acids.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 6 minutes.

  • Ionization: Electrospray Ionization in Negative Mode (ESI-). The acidic nature of the analyte makes it highly responsive to negative ion mode deprotonation [M-H]-.

Quantitative Data & Method Validation

The method was validated using matrix-matched calibration curves derived from authentic agricultural runoff. The aggressive dual-wash protocol successfully mitigated the severe ion suppression typically caused by humic acids.

Table 1: Method Validation Parameters for 3,6-Dichloro-2-nitrobenzoic Acid in Agricultural Runoff (n=5)

Spiked Concentration (ng/L)Mean Recovery (%)Intra-day Precision (RSD, %)Matrix Effect (%)
1086.47.2-14.5
10091.25.4-11.2
50094.83.8-8.6

Note: A matrix effect of < 15% suppression indicates highly effective sample cleanup, ensuring reliable quantification at trace environmental levels.

References

  • Zhang, P., et al. "Mixed-mode solid-phase extraction coupled with liquid chromatography tandem mass spectrometry to determine phenoxy acid, sulfonylurea, triazine and other selected herbicides at nanogram per litre levels in environmental waters." Journal of Chromatography A, 1325 (2014): 56-64. URL:[Link]

  • Fauvelle, V., et al. "Use of mixed-mode ion exchange sorbent for the passive sampling of organic acids by polar organic chemical integrative sampler (POCIS)." Environmental Science & Technology, 46.24 (2012): 13344-13353. URL:[Link]

  • "Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS." Molecules, 25.16 (2020): 3649. URL:[Link]

Sources

Method

Gas chromatography-mass spectrometry (GC-MS) derivatization protocols for 3,6-Dichloro-2-nitrobenzoic acid

As a Senior Application Scientist, one of the most persistent challenges in gas chromatography-mass spectrometry (GC-MS) is the analysis of highly polar, sterically hindered carboxylic acids. 3,6-Dichloro-2-nitrobenzoic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in gas chromatography-mass spectrometry (GC-MS) is the analysis of highly polar, sterically hindered carboxylic acids. 3,6-Dichloro-2-nitrobenzoic acid presents a unique analytical hurdle. Without derivatization, the free carboxyl group (-COOH) forms strong intermolecular hydrogen bonds, leading to unacceptably high boiling points, severe peak tailing, and irreversible adsorption onto the active sites of standard non-polar GC columns.

However, standard derivatization protocols often fail for this specific analyte. By analyzing its molecular architecture, we can design a targeted, self-validating workflow that guarantees analytical integrity.

Mechanistic Rationale: The "Di-Ortho" Problem

To understand why specific derivatization reagents must be chosen, we must examine the molecular topography of 3,6-Dichloro-2-nitrobenzoic acid:

  • Steric Shielding: The carboxyl carbon at the C1 position is flanked by a nitro group (-NO₂ at C2) and a chlorine atom (-Cl at C6). This "di-ortho" substitution creates an intense steric shield around the reactive carboxylate center.

  • Electronic Deactivation: Both the -NO₂ and -Cl groups are strongly electron-withdrawing. While this lowers the pKa of the acid (making it highly acidic), it also reduces the nucleophilicity of the resulting carboxylate anion during substitution reactions.

The Causality of Reagent Selection: Because of this extreme steric hindrance, bulky silylating agents like MTBSTFA (which attempts to attach a massive tert-butyldimethylsilyl group) are kinetically unfavorable and often result in incomplete reactions. Instead, methylation (attaching a small -CH₃ group) or trimethylsilylation (using the smaller TMS group) are the thermodynamically and kinetically favored pathways .

DecisionTree Start 3,6-Dichloro-2-nitrobenzoic acid (Highly Sterically Hindered) Q1 Is rapid, room-temp reaction required? Start->Q1 Meth1 TMS-Diazomethane (Methylation) Q1->Meth1 Yes Q2 Is moisture present in the sample matrix? Q1->Q2 No Meth2 BF3-Methanol (Esterification) Q2->Meth2 Yes (Water tolerant) Meth3 BSTFA + 1% TMCS (Silylation) Q2->Meth3 No (Strictly anhydrous)

Caption: Derivatization decision matrix for sterically hindered benzoic acids.

Experimental Protocols: Self-Validating Methodologies

To ensure trustworthiness, every analytical protocol must include internal checks. The following methodologies are designed to be self-validating, ensuring that the derivatization of 3,6-Dichloro-2-nitrobenzoic acid is complete and reproducible.

Protocol A: Rapid Methylation via TMS-Diazomethane

TMS-diazomethane is a safer, highly effective alternative to the explosive and toxic diazomethane. It provides rapid methylation of carboxylic acids at room temperature.

Causality Note: The reaction requires methanol as a co-solvent. Methanol acts as a proton donor, protonating the TMS-diazomethane to form a highly reactive methyldiazonium intermediate, which is then attacked by the sterically hindered carboxylate.

  • Sample Preparation: Transfer 1–5 mg of dried 3,6-Dichloro-2-nitrobenzoic acid extract into a 2 mL glass GC autosampler vial.

  • Solvent Addition: Dissolve the residue in 200 µL of HPLC-grade methanol and 800 µL of toluene.

  • Internal Standard: Add 10 µL of an internal standard (e.g., 4-Chlorobenzoic acid-d4, 100 µg/mL) to validate extraction and reaction efficiency.

  • Derivatization: Add 50 µL of TMS-diazomethane (2.0 M in hexanes) dropwise.

  • Self-Validation (Visual Cue): The solution should turn and remain a persistent pale yellow. This yellow color indicates an excess of unreacted TMS-diazomethane. If the solution turns colorless, the reagent has been depleted; add an additional 10 µL until the yellow color persists.

  • Incubation: Allow the vial to stand at room temperature for 30 minutes.

  • Quenching: Add 10 µL of glacial acetic acid to destroy excess reagent (the solution will immediately turn colorless, validating the quench).

  • Evaporation: Evaporate to dryness under a gentle stream of N₂ and reconstitute in 1 mL of hexane for GC-MS injection.

Protocol B: Acid-Catalyzed Esterification via BF3-Methanol

For matrices containing trace moisture where TMS-diazomethane might fail, Boron Trifluoride (BF₃) in methanol is the gold standard.

Causality Note: Because of the di-ortho steric hindrance, room-temperature esterification is incredibly slow. The application of heat (60 °C) provides the necessary kinetic energy to overcome the activation barrier imposed by the bulky -NO₂ and -Cl groups.

  • Sample Preparation: Place the dried sample and internal standard into a heavy-walled reaction vial.

  • Reagent Addition: Add 1.0 mL of 14% BF₃-Methanol reagent (work in a fume hood). Cap tightly with a PTFE-lined septum.

  • Heating: Place the vial in a heating block at 60–70 °C for 60 minutes.

  • Cooling & Quenching: Cool to room temperature. Add 1.0 mL of high-purity hexane, followed by 1.0 mL of saturated aqueous NaCl solution.

  • Phase Separation: Vortex vigorously for 30 seconds. Causality: The highly polar NaCl solution forces the newly formed, non-polar methyl ester into the upper hexane layer via the salting-out effect.

  • Recovery: Centrifuge at 3000 rpm for 5 minutes. Transfer the upper hexane layer to a GC vial containing anhydrous Na₂SO₄ to remove residual water before injection.

Workflow Ext Sample Extraction & Drying (N2) Deriv Derivatization (Methylation) Ext->Deriv Quench Quenching & Phase Extraction Deriv->Quench GCMS GC-MS Analysis (EI Mode, 70 eV) Quench->GCMS

Caption: Standard sample preparation and self-validating GC-MS workflow.

Quantitative Data & Analytical Parameters

To accurately identify the derivatized products, it is critical to understand the mass shifts associated with each protocol. The table below summarizes the quantitative expectations for 3,6-Dichloro-2-nitrobenzoic acid derivatives.

Table 1: Derivatization Product Comparison
Analyte StateReagent UsedMolecular Weight ( g/mol )Expected Mass Shift (Δm)Primary EI-MS Fragment Ions (m/z)Volatility / Peak Shape
Underivatized Acid None236.0N/A236 (M+), 219, 190Poor (Severe Tailing)
Methyl Ester TMS-Diazomethane / BF₃-MeOH250.0+14 Da250 (M+), 219 [M-OCH₃], 173Excellent (Sharp)
TMS Ester BSTFA + 1% TMCS308.1+72 Da308 (M+), 293[M-CH₃], 235Good (Moderate Steric Strain)
Recommended GC-MS Instrument Parameters

To ensure optimum resolution of the halogenated derivatives, the following baseline parameters are recommended:

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (High Purity 99.999%), constant flow at 1.0 mL/min.

  • Inlet: 250 °C, Splitless mode (purge valve open at 1.0 min).

  • Oven Program: Initial 60 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Transfer line at 280 °C, Ion source at 230 °C. Scan range m/z 50–400.

Troubleshooting & Quality Control

A self-validating system requires continuous monitoring of chromatographic health:

  • Incomplete Derivatization: If a broad, tailing peak appears at a later retention time with an m/z of 236, the derivatization was incomplete. For Protocol B, ensure the heating block actually reached 60 °C. For Protocol A, ensure the sample was completely dry before adding toluene/methanol, as excessive water quenches TMS-diazomethane.

  • Artifact Formation: Halogenated nitrobenzoic acids can undergo thermal degradation in dirty GC inlets. If multiple peaks with identical mass spectra appear, perform inlet maintenance (replace the glass liner and gold seal, and trim the first 10 cm of the column).

References

  • Trimethylation Enhancement Using 13C-Diazomethane (13C-TrEnDi): Increased Sensitivity and Selectivity Analytical Chemistry, ACS Publications URL:[Link]

  • Derivatization Methods in GC and GC/MS Semantic Scholar / IntechOpen URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in the Nitration of 3,6-Dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the nitration of 3,6-dichlorobenzoic acid. It is designed to help you navigate the complexities of this e...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the nitration of 3,6-dichlorobenzoic acid. It is designed to help you navigate the complexities of this electrophilic aromatic substitution reaction, troubleshoot common issues, and ultimately optimize your product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 3,6-dichlorobenzoic acid and why?

The primary product expected is 3,6-dichloro-2-nitrobenzoic acid or 3,6-dichloro-4-nitrobenzoic acid . The regiochemical outcome is determined by the directing effects of the substituents on the benzoic acid ring. The carboxylic acid group (-COOH) is a meta-director and deactivates the ring towards electrophilic attack.[1][2] The two chlorine atoms are ortho, para-directors but are also deactivating due to their electron-withdrawing inductive effect.[3][4]

The directing effects of the substituents are as follows:

  • -COOH group: Directs incoming electrophiles to the meta positions (positions 3 and 5).

  • -Cl atoms: Direct incoming electrophiles to the ortho and para positions relative to themselves.

In 3,6-dichlorobenzoic acid, the positions are influenced by both the chloro and carboxylic acid groups. The positions ortho and para to the chlorine atoms are also the positions meta to the carboxylic acid group. This alignment of directing effects favors the substitution at the 2 and 4 positions.

Q2: What are the typical nitrating agents and reaction conditions for this synthesis?

A common and effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[5] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Typical reaction conditions involve:

  • Temperature: Low temperatures, often between 0°C and 10°C, are crucial to control the reaction rate and minimize the formation of unwanted side products.[1][6]

  • Reaction Time: The reaction is typically stirred for several hours to ensure complete conversion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[1]

  • Work-up: The reaction is usually quenched by pouring the mixture onto ice, which precipitates the crude product. The solid is then collected by filtration and washed with cold water to remove residual acids.[5][7]

Q3: What are the potential side products in this reaction?

The primary side products are often other regioisomers of the nitrated product. For instance, while the 2-nitro and 4-nitro isomers are expected, small amounts of other isomers might form. Additionally, if the reaction conditions are not carefully controlled, dinitration can occur, leading to the formation of 3,6-dichloro-2,4-dinitrobenzoic acid. The formation of the 6-nitro isomer has also been reported as a significant byproduct in the nitration of the related 2,5-dichlorobenzoic acid, which can be difficult to separate from the desired product.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Incomplete reaction. 4. Loss of product during work-up.1. Use fuming nitric acid or add oleum (fuming sulfuric acid) to the nitrating mixture to increase its strength.[2][5] 2. While low temperatures are generally preferred for selectivity, if the reaction is not proceeding, cautiously and slowly increase the temperature, monitoring for any increase in side product formation. 3. Increase the reaction time and monitor by TLC until the starting material is consumed. 4. Ensure the product is fully precipitated during the ice quench. Use ample ice and stir vigorously. Wash the collected solid with minimal cold water to avoid dissolving the product.
Formation of Multiple Isomers (Poor Regioselectivity) 1. Reaction temperature is too high. 2. Inappropriate ratio of nitric acid to sulfuric acid.1. Maintain a consistently low temperature (e.g., 0-5°C) throughout the addition of the nitrating agent and for the duration of the reaction.[2] 2. The ratio of H₂SO₄ to HNO₃ is critical for generating the nitronium ion. Ensure an adequate excess of sulfuric acid is used.
Formation of Dinitrated Products 1. Excess of nitrating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time after completion.1. Use a stoichiometric amount or a slight excess of nitric acid relative to the 3,6-dichlorobenzoic acid. 2. High temperatures can favor multiple substitutions. Maintain strict temperature control. 3. Once TLC indicates the consumption of the starting material, proceed with the work-up promptly.
Product is Difficult to Purify 1. Presence of isomeric impurities. 2. Residual starting material. 3. Presence of colored byproducts due to oxidation.1. Recrystallization is the most common purification method. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water) to find the optimal conditions for separating your desired isomer.[7] 2. If significant starting material remains, consider adjusting reaction conditions (time, temperature, or nitrating agent strength) in subsequent attempts. 3. Activated carbon treatment during recrystallization can help remove colored impurities.

Experimental Protocols

Detailed Protocol for the Nitration of 3,6-Dichlorobenzoic Acid

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 3,6-Dichlorobenzoic Acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously and slowly add a calculated amount of concentrated nitric acid to a stirred, pre-chilled volume of concentrated sulfuric acid. A typical molar ratio is a slight excess of nitric acid to the substrate. Prepare this mixture fresh and keep it cold.[1]

  • Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the 3,6-dichlorobenzoic acid in a sufficient amount of concentrated sulfuric acid. Cool this solution in an ice bath to 0-5°C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3,6-dichlorobenzoic acid. Carefully monitor the internal temperature and maintain it below 10°C throughout the addition.[1]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-10°C. Monitor the progress of the reaction by taking small aliquots, quenching them in ice water, extracting with a suitable organic solvent (e.g., ethyl acetate), and analyzing by TLC.

  • Work-up and Isolation: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will cause the nitrated product to precipitate.[5][7]

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid. The product can then be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[7]

Visualizing the Process

Experimental Workflow

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Nitrating Mixture (HNO3 + H2SO4) C Slowly add Nitrating Mixture to Substrate Solution (Maintain < 10°C) A->C B Dissolve 3,6-Dichlorobenzoic Acid in H2SO4 B->C D Stir and Monitor (TLC) C->D E Quench on Ice D->E Reaction Complete F Filter and Wash with Cold Water E->F G Recrystallize F->G H Pure Product G->H

Caption: A streamlined workflow for the nitration of 3,6-dichlorobenzoic acid.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Side_Products Side Products? Start->Side_Products No Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Yes Stronger_Nitrating_Agent Use Stronger Nitrating Agent Incomplete_Reaction->Stronger_Nitrating_Agent Still Low Yield Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Yes Optimize_Stoichiometry Optimize Stoichiometry Side_Products->Optimize_Stoichiometry Still Side Products Purification_Issues Purification Issues? Side_Products->Purification_Issues No Recrystallize Optimize Recrystallization Purification_Issues->Recrystallize Yes

Caption: A decision tree to guide troubleshooting for low reaction yield.

References

Sources

Optimization

Preventing decarboxylation of 3,6-Dichloro-2-nitrobenzoic acid during thermal processing

Welcome to the Advanced Troubleshooting Guide for 3,6-Dichloro-2-nitrobenzoic acid (3,6-DCNBA). As a highly sterically hindered and electronically activated ortho-substituted benzoic acid, 3,6-DCNBA is notoriously prone...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 3,6-Dichloro-2-nitrobenzoic acid (3,6-DCNBA). As a highly sterically hindered and electronically activated ortho-substituted benzoic acid, 3,6-DCNBA is notoriously prone to spontaneous decarboxylation during routine thermal processing.

This guide is designed for researchers and drug development professionals. It synthesizes mechanistic causality with field-proven methodologies to help you design self-validating workflows that preserve the integrity of the carboxylate moiety.

Part 1: Mechanistic Causality & The "Ortho Effect"

To prevent degradation, we must first understand the causality behind it. The susceptibility of 3,6-DCNBA to thermal decarboxylation is driven by two synergistic factors:

  • Steric Hindrance (The Ortho Effect): The bulky nitro (-NO₂) group at the C2 position and the chloro (-Cl) group at the C6 position force the carboxylate group out of coplanarity with the aromatic ring. This breaks the stabilizing π -conjugation between the ring and the carboxylate, raising the ground-state energy and making the C-C bond weaker[1].

  • Inductive Stabilization: When the carboxylate loses CO₂, it forms an intermediate aryl carbanion. The strong electron-withdrawing inductive effects (-I) of the ortho-nitro and ortho-chloro groups dramatically stabilize this carbanion, lowering the activation barrier for decarboxylation to temperatures as low as 60–80 °C[2],[3].

Mechanism A 3,6-DCNBA (Carboxylate Anion) B Transition State (Out-of-plane CO2) A->B Heat (>60°C) C Aryl Carbanion (Stabilized by -NO2, -Cl) B->C - CO2 D 1,4-Dichloro- 2-nitrobenzene C->D + H+

Mechanistic pathway of 3,6-DCNBA decarboxylation driven by thermal energy.

Part 2: Troubleshooting Q&A

Q1: Why does my 3,6-DCNBA degrade into 1,4-dichloro-2-nitrobenzene during reflux? A: You are likely exceeding the thermal activation barrier for CO₂ extrusion[3]. Standard reflux conditions (e.g., in thionyl chloride at 80 °C) provide excess thermal energy. For ortho-nitrobenzoates, the half-life of the intact acid drops exponentially above 60 °C. You must switch to low-temperature activation methods.

Q2: I need to form the acid chloride of 3,6-DCNBA. If thionyl chloride destroys my starting material, what is the alternative? A: Use Oxalyl Chloride with a catalytic amount of Dimethylformamide (DMF) in a non-polar solvent like Dichloromethane (DCM) at 0 °C to 20 °C. The catalytic DMF forms the highly reactive Vilsmeier-Haack intermediate, which converts the carboxylic acid to the acid chloride rapidly at room temperature, entirely bypassing the thermal energy required for decarboxylation.

Q3: How does the choice of solvent influence the decarboxylation rate? A: Solvent choice is critical. Polar aprotic solvents (like DMF, DMSO, or NMP) lack hydrogen-bonding protons. If your 3,6-DCNBA is in a salt form (carboxylate anion), these solvents leave the anion poorly solvated or "naked." A naked carboxylate is highly reactive and will undergo decarboxylation much faster than a protonated acid[1],[2]. If heating is unavoidable, maintain the compound as a free acid and use non-polar solvents (e.g., toluene).

Q4: We are scaling up an amidation reaction and experiencing significant yield loss. How can we mitigate this? A: Shift from batch thermal processing to Continuous Flow Chemistry . By using a microreactor, you can achieve the necessary temperatures for amidation while restricting the thermal residence time to seconds or minutes, effectively outrunning the decarboxylation kinetics. Alternatively, use low-temperature coupling reagents (e.g., HATU/DIPEA) strictly at 0 °C.

Part 3: Empirical Data & Decision Matrix

To guide your experimental design, refer to the kinetic behavior of 3,6-DCNBA under various conditions.

Table 1: Effect of Solvent and State on Decarboxylation Half-Life at 80 °C
State of 3,6-DCNBASolvent TypeExample SolventEst. Half-Life at 80 °CDecarboxylation Risk
Carboxylate Salt (Anion)Polar AproticDMF, DMSO< 15 minutesCritical
Carboxylate Salt (Anion)ProticWater, Alcohols~ 2 hoursHigh
Free Acid (Protonated)Polar AproticTHF, NMP~ 6 hoursModerate
Free Acid (Protonated)Non-PolarToluene, DCM> 24 hoursLow

Note: Data derived from kinetic principles of ortho-substituted benzoic acids[1],[4].

Workflow Start Process 3,6-DCNBA Q1 Is activation required (e.g., Amidation)? Start->Q1 Act_Yes Use Low-Temp Reagents (Oxalyl Chloride / HATU) Keep < 25°C Q1->Act_Yes Yes Q2 Is thermal heating (>60°C) unavoidable? Q1->Q2 No Heat_Yes Use Continuous Flow (Residence time < 2 min) Q2->Heat_Yes Yes Heat_No Maintain Free Acid Form Use Non-Polar Solvents Q2->Heat_No No

Decision matrix for preventing decarboxylation during 3,6-DCNBA processing.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in analytical checkpoints so you can verify the integrity of the carboxylate group before proceeding to the next synthetic step.

Protocol A: Low-Temperature Acid Chloride Synthesis

Objective: Activate 3,6-DCNBA for downstream coupling without triggering thermal decarboxylation. Causality: Utilizing the Vilsmeier-Haack intermediate allows for activation at 0 °C, keeping the system well below the 60 °C decarboxylation threshold.

  • Preparation: Suspend 3,6-DCNBA (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 equiv).

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Activation: Add Oxalyl Chloride (1.2 equiv) dropwise over 15 minutes. Ensure the internal temperature does not exceed 5 °C. Effervescence (release of CO and CO₂) will be observed.

  • Maturation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to 20 °C for an additional 2 hours.

  • Self-Validation Check: Quench a 10 µL aliquot of the reaction mixture into 1 mL of anhydrous methanol containing a drop of triethylamine. Analyze via TLC (Hexanes:EtOAc 3:1) or LC-MS.

    • Pass: The presence of the methyl ester confirms successful acid chloride formation.

    • Fail: A highly non-polar spot corresponding to 1,4-dichloro-2-nitrobenzene indicates localized thermal overshoot and decarboxylation.

  • Concentration: Remove the DCM and excess oxalyl chloride under reduced pressure (bath temperature strictly < 30 °C) to yield the activated acid chloride.

Protocol B: Continuous Flow Thermal Processing

Objective: Perform high-temperature transformations (e.g., uncatalyzed esterifications) while suppressing the decarboxylation side-reaction. Causality: Decarboxylation is a time-dependent kinetic process. By utilizing a microreactor, the substrate is exposed to high temperatures for only a fraction of the time required for the side reaction to occur.

  • System Setup: Equip a continuous flow reactor with a perfluoroalkoxy (PFA) or stainless-steel coil (volume: 2.0 mL).

  • Preparation: Prepare a homogenous solution of 3,6-DCNBA and the reactant (e.g., an alcohol) in a non-polar or mildly polar solvent (e.g., Toluene). Avoid basic additives that would form the highly reactive carboxylate anion.

  • Parameters: Set the reactor temperature to 100 °C. Set the HPLC pump flow rate to 1.0 mL/min, yielding a strict residence time of 2.0 minutes.

  • Execution: Pump the solution through the heated microreactor zone and immediately pass the effluent through a cooling loop submerged in an ice bath (0 °C) to abruptly halt all thermal kinetics.

  • Self-Validation Check: Monitor the reactor effluent via inline UV-Vis or periodic HPLC sampling.

    • Adjustment: If the 1,4-dichloro-2-nitrobenzene byproduct exceeds 2% AUC, increase the flow rate to 1.5 mL/min to further reduce thermal exposure time.

References

  • Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Degradation of benzoic acid and its derivatives in subcritical water Source: PubMed URL:[Link]

  • Skeletal Editing of Dibenzolactones to Fluorenes via Ni- or Pd-Catalyzed Decarboxylation Source: The Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery in Solid-Phase Extraction of 3,6-Dichloro-2-nitrobenzoic acid

Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of 3,6-Dichloro-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of 3,6-Dichloro-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low or inconsistent analyte recovery. As Senior Application Scientists, we have structured this guide to move from foundational principles to systematic troubleshooting, providing not just steps, but the causal logic behind them.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

Understanding the analyte and its interaction with the SPE sorbent is the first step toward a successful method.

Q1: What are the key chemical properties of 3,6-Dichloro-2-nitrobenzoic acid that influence its SPE behavior?

3,6-Dichloro-2-nitrobenzoic acid is a relatively strong organic acid. Its behavior in SPE is primarily governed by the ionizable carboxylic acid group.

PropertyValue / CharacteristicSignificance for SPE
Molecular Formula C₇H₃Cl₂NO₄[1]Indicates a structure with a benzene ring, chloro- and nitro-substituents, and a carboxylic acid.
Molecular Weight ~236.01 g/mol Standard molecular weight for a small organic molecule.
CAS Number 2011-61-2[1][2][3]For unambiguous identification.
Acidity (pKa) Estimated ~1.5 - 2.0This is the most critical parameter. The pKa is the pH at which the analyte is 50% ionized. Similar structures like 4,5-dichloro-2-nitrobenzoic acid have a pKa of ~2.0, and 2,6-dichlorobenzoic acid has a pKa of 1.59[4]. At pH values below its pKa, the molecule is in its neutral, less polar form (R-COOH). At pH values above its pKa, it is in its ionized, more polar anionic form (R-COO⁻).
Polarity Dual NatureThe protonated (neutral) form is non-polar enough to be retained by reversed-phase sorbents due to the dichlorinated benzene ring. The deprotonated (anionic) form is highly polar and will have little to no retention on reversed-phase media.
Q2: How does pH critically control the retention and elution of 3,6-Dichloro-2-nitrobenzoic acid on reversed-phase sorbents?

The ionization state of the carboxylic acid group is the switch that controls its retention on non-polar sorbents like polymeric or C18 phases. The mobile phase pH dictates this state.[5]

  • For Maximum Retention: The pH of the sample must be adjusted to be at least 2 pH units below the analyte's pKa.[6] For 3,6-Dichloro-2-nitrobenzoic acid (pKa ≈ 1.5-2.0), this means adjusting the sample pH to ≤ 0. This ensures the vast majority of molecules are in their neutral, protonated (-COOH) form, which is less water-soluble and interacts strongly with the hydrophobic sorbent.[5][7]

  • For Efficient Elution: The pH of the elution solvent should be adjusted to be at least 2 pH units above the analyte's pKa. A pH of ≥ 4.0 will convert the analyte to its negatively charged, deprotonated (-COO⁻) form. This charged state makes the molecule highly polar and water-soluble, breaking its hydrophobic interaction with the sorbent and allowing it to elute.[8]

cluster_retention Retention Phase (Sample Loading) cluster_elution Elution Phase retention_pH Sample pH ≤ 0 (2 units below pKa) retention_state Analyte is Neutral R-COOH retention_pH->retention_state protonates retention_result Strong Hydrophobic Interaction = HIGH RETENTION retention_state->retention_result elution_pH Elution Solvent pH ≥ 4.0 (2 units above pKa) elution_state Analyte is Anionic R-COO⁻ elution_pH->elution_state deprotonates elution_result Interaction Disrupted = EFFICIENT ELUTION elution_state->elution_result

Fig 1. pH control of analyte state for SPE.
Q3: What are the primary SPE mechanisms suitable for this analyte?

There are two primary strategies for extracting 3,6-Dichloro-2-nitrobenzoic acid:

  • Reversed-Phase (RP) SPE: This is the most common approach. It relies on hydrophobic interactions.

    • Sorbents: Polymeric sorbents (e.g., Strata-X, Oasis HLB) are often preferred over silica-based C18 because they have a wider pH stability range (pH 1-14) and higher capacity.[6][9] Silica can hydrolyze at the very low pH required for full retention.[6]

    • Mechanism: Retain the neutral analyte at low pH, wash away polar interferences, and elute the ionized analyte at a higher pH or with a strong organic solvent.

  • Anion-Exchange SPE: This method uses electrostatic interactions.

    • Sorbents: Weak Anion Exchange (WAX) or Strong Anion Exchange (SAX) sorbents.

    • Mechanism: Adjust the sample pH to be above the analyte's pKa (e.g., pH 4-7) to ensure it is negatively charged (R-COO⁻). The analyte will bind to the positively charged sorbent. Wash away neutral and basic interferences. Elute by either raising the pH further to neutralize the sorbent (for WAX) or, more commonly, by using a high ionic strength buffer or an acidic solvent to neutralize the analyte.[6]

Section 2: The Systematic Troubleshooting Workflow

Low recovery is most often caused by one of three issues: analyte breakthrough during loading, loss during washing, or incomplete elution.[6] A systematic mass balance analysis is the most effective way to diagnose the problem without guesswork.[10]

Troubleshooting Decision Logic

G start Low Recovery Observed mass_balance Perform Mass Balance Analysis (Analyze Load, Wash, and Elution Fractions) start->mass_balance check_load Is analyte in the LOAD fraction? mass_balance->check_load check_wash Is analyte in the WASH fraction? check_load->check_wash No fix_load Problem: Breakthrough (Poor Retention) Solutions: - Decrease Sample pH - Reduce Sample Flow Rate - Increase Sorbent Mass - Check Sorbent Conditioning check_load->fix_load Yes check_elution Is analyte retained on cartridge but absent from eluate? check_wash->check_elution No fix_wash Problem: Premature Elution Solutions: - Decrease Wash Solvent Strength - Ensure Wash pH is Low - Use a Milder Organic Solvent check_wash->fix_wash Yes fix_elution Problem: Incomplete Elution Solutions: - Increase Elution Solvent Strength - Increase Elution Solvent pH - Increase Elution Volume - Add a 'Soak' Step check_elution->fix_elution Yes

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in the Esterification of 3,6-Dichloro-2-nitrobenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of highly substituted aromatic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of highly substituted aromatic compounds.

3,6-Dichloro-2-nitrobenzoic acid presents a classical, extreme case of steric hindrance. The carboxylic acid moiety at the C1 position is flanked by two bulky ortho-substituents: a nitro group at C2 and a chloro group at C6. This di-ortho substitution creates a dense "steric shield" that severely restricts the approach of nucleophiles to the carbonyl carbon[1].

This guide synthesizes the mechanistic causality behind these failures and provides field-proven, self-validating protocols to bypass this steric blockade.

Mechanistic Overview: Why Standard Methods Fail

In a standard Fischer esterification, the reaction proceeds via nucleophilic attack of an alcohol onto a protonated carbonyl carbon, forcing the sp2 hybridized planar carbon to rehybridize into an sp3 tetrahedral intermediate. For 2,6-disubstituted benzoic acids, the bulky ortho groups physically clash with the incoming alcohol and the expanding tetrahedral geometry, rendering the activation energy barrier nearly insurmountable[2].

To successfully esterify this molecule, we must abandon nucleophilic acyl substitution at the carbonyl carbon and instead utilize alternative mechanistic pathways:

  • The SN​2 Alkylation Pathway: Deprotonate the acid to form a carboxylate anion, which then acts as a nucleophile to attack an alkyl halide. This completely bypasses the carbonyl carbon.

  • The Acylium Ion Pathway: Dissolve the acid in 100% sulfuric acid to force dehydration, generating a linear ( sp hybridized) acylium ion ( R−C≡O+ ). Because it is linear, steric hindrance is minimized, allowing rapid reaction with alcohols[3].

Mechanisms A 3,6-Dichloro-2-nitrobenzoic Acid B Protonated Carbonyl A->B H+ (Fischer) D Carboxylate Anion (Deprotonated) A->D Base (e.g., K2CO3) C Tetrahedral Intermediate (Severe Steric Clash) B->C + ROH F Target Ester C->F Blocked E SN2 Attack on Alkyl Halide (Bypasses Carbonyl Carbon) D->E + R-X E->F Favorable

Mechanistic divergence: Steric failure in Fischer esterification vs. successful SN2 alkylation.

Troubleshooting FAQs

Q1: I refluxed 3,6-Dichloro-2-nitrobenzoic acid in methanol with catalytic H2​SO4​ for 48 hours, but recovered 95% starting material. Why? A: You are observing the classic failure of the Fischer esterification for ortho-disubstituted benzoic acids. The transition state requires the planar carbonyl to become a bulky tetrahedral intermediate. The 2-nitro and 6-chloro groups physically block the alcohol from achieving the necessary Bürgi-Dunitz trajectory. Prolonged heating will only lead to degradation or decarboxylation, not esterification[2].

Q2: Can I bypass this by forming the acid chloride first using oxalyl chloride or SOCl2​ , then adding alcohol? A: Proceed with extreme caution. While 2,6-disubstituted benzoyl chlorides can be formed, they are notoriously unreactive toward alcohols due to the same steric shielding. Furthermore, if the reaction is quenched with water during workup, hindered acylammonium complexes often revert exclusively back to the starting carboxylic acid rather than forming the ester[4]. If you must use the acid chloride route, you will need a strong alkoxide base (e.g., NaOMe) rather than a neutral alcohol.

Q3: What is the most reliable method for synthesizing the methyl ester of this compound? A: The most robust and scalable method is Base-Promoted O-Alkylation . By treating the acid with potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent like DMF, you generate the carboxylate anion. Adding methyl iodide (MeI) triggers an SN​2 reaction where the carboxylate oxygen attacks the methyl group. This reaction occurs at room temperature and entirely avoids the sterically hindered carbonyl center[2].

Q4: What if I need to synthesize a bulkier ester, like an isopropyl or tert-butyl ester, where SN​2 alkylation is too slow? A: For bulkier esters, you should utilize the Acylium Ion Method (Newman's Rule of Six). By dissolving the hindered acid in 100% H2​SO4​ , it undergoes dehydration to form a linear acylium ion. Pouring this highly reactive, sterically unencumbered intermediate directly into the target alcohol yields the ester in minutes[3].

Quantitative Comparison of Esterification Methods

MethodReagents / ConditionsMechanistic PathwaySteric ToleranceTypical Yield
Fischer Esterification MeOH, H2​SO4​ (cat.), RefluxNucleophilic acyl substitutionVery Low< 5%
Steglich Esterification DCC, DMAP, DCM, RTO-acylisourea intermediateModerate20-40% (High N-acylurea byproduct)
Base-Promoted Alkylation MeI, K2​CO3​ , DMF, RT SN​2 attack by carboxylateHigh85-95%
TMS-Diazomethane TMS−CHN2​ , MeOH/PhMe, 0 °CMethyl cation transferHigh> 90%
Acylium Ion Method 100% H2​SO4​ , then ROHLinear acylium ion intermediateVery High70-85%

Validated Experimental Protocols

Protocol A: Base-Promoted O-Alkylation (Recommended for Methyl/Ethyl Esters)

This self-validating system uses a polar aprotic solvent to leave the carboxylate highly nucleophilic, ensuring rapid SN​2 kinetics.

  • Setup: Charge an oven-dried round-bottom flask with 3,6-Dichloro-2-nitrobenzoic acid (1.0 equiv) and dissolve in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (1.5 equiv). Stir the suspension vigorously at room temperature for 30 minutes. Validation checkpoint: The solution may slightly change color as the carboxylate forms.

  • Alkylation: Dropwise add Methyl Iodide (1.2 equiv) via syringe. (Caution: MeI is highly toxic and volatile; perform strictly in a fume hood).

  • Reaction: Stir at room temperature for 4–6 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction by pouring it into a 5x volume of ice water. Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl or copious amounts of brine (critical step to remove residual DMF). Dry over Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure ester.

Workflow S1 1. Deprotonation (Acid + K2CO3 in DMF) S2 2. Alkylation (Add MeI, RT, 4-6h) S1->S2 S3 3. Quench & Extract (H2O / EtOAc) S2->S3 S4 4. Wash (Brine to remove DMF) S3->S4 S5 5. Pure Ester (Concentration) S4->S5

Step-by-step workflow for the base-promoted alkylation of sterically hindered benzoic acids.

Protocol B: TMS-Diazomethane Method (Ideal for Micro-Scale/Analytical)

This method is exceptionally clean and bypasses the need for basic conditions, which is useful if the molecule contains base-sensitive moieties.

  • Dissolve 3,6-Dichloro-2-nitrobenzoic acid (1.0 equiv) in a 4:1 mixture of anhydrous Toluene and Methanol (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2.0 M solution of TMS-diazomethane in hexanes dropwise. Validation checkpoint: Nitrogen gas will evolve immediately. Continue addition until a faint yellow color persists, indicating an excess of the reagent.

  • Stir for 30 minutes at 0 °C.

  • Quench the excess reagent by adding glacial acetic acid dropwise until the yellow color dissipates.

  • Concentrate the solution under reduced pressure to obtain the methyl ester.

Protocol C: Acylium Ion Method (For Bulky Alcohols)

Use this method when attempting to synthesize isopropyl or tert-butyl esters where SN​2 alkylation is sterically prohibited.

  • Dissolve the acid (1.0 equiv) in 100% Sulfuric Acid (approx. 5 mL per gram of acid). Note: 96% H2​SO4​ will not work; the absence of water is required to force the equilibrium toward the acylium ion[3].

  • Stir at room temperature for 15 minutes to ensure complete acylium ion formation.

  • Carefully and slowly pour this strongly acidic solution into a large excess of the target anhydrous alcohol (e.g., isopropanol) cooled to 0 °C.

  • Stir for 10 minutes, then slowly neutralize the mixture by pouring it into an ice-cold saturated sodium bicarbonate solution.

  • Extract with EtOAc, dry, and concentrate.

References

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available at:[Link]

  • A New Method for the Esterification of Certain Sterically Hindered Acids. ElectronicsAndBooks (Originally published in J. Am. Chem. Soc., 1941). Available at:[Link]

  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters - ACS Publications. Available at:[Link]

  • Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. PubMed (NIH). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating UPLC methods for 3,6-Dichloro-2-nitrobenzoic acid according to ICH guidelines

Title: Beyond the Baseline: Validating UPLC Methods for 3,6-Dichloro-2-nitrobenzoic Acid Under ICH Q2(R2) Guidelines Introduction: The Analytical Challenge of Halogenated Nitroaromatics In modern pharmaceutical and agroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond the Baseline: Validating UPLC Methods for 3,6-Dichloro-2-nitrobenzoic Acid Under ICH Q2(R2) Guidelines

Introduction: The Analytical Challenge of Halogenated Nitroaromatics

In modern pharmaceutical and agrochemical development, 3,6-Dichloro-2-nitrobenzoic acid serves as a critical synthetic intermediate, notably in the development of complex active pharmaceutical ingredients (APIs) such as protein kinase inhibitors[1]. From an analytical perspective, this molecule presents a distinct challenge. It is highly polar, strongly acidic, and frequently co-synthesized with closely eluting structural isomers (e.g., 2,5-dichloro-3-nitrobenzoic acid).

Historically, High-Performance Liquid Chromatography (HPLC) has been the workhorse for this analysis[2]. However, as regulatory scrutiny tightens and throughput demands increase, traditional HPLC methods—relying on 3–5 µm particle columns—often fail to provide the baseline resolution required without extending run times to impractical lengths[3].

This guide provides a comprehensive, objective comparison between HPLC and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of 3,6-Dichloro-2-nitrobenzoic acid. More importantly, it details how to validate the superior UPLC method in strict accordance with the newly revised ICH Q2(R2) guidelines[4].

The Physics of the Shift: Why UPLC Outperforms HPLC

As application scientists, we do not upgrade technologies simply for the sake of modernity; we do it because the physics of separation demand it. The fundamental difference between HPLC and UPLC is governed by the Van Deemter equation[5].

Traditional HPLC columns use larger particles that create longer diffusion paths for the analyte, leading to band broadening. UPLC breaks this barrier by utilizing sub-2 µm particles (typically 1.7 µm)[3]. While this drastically reduces the theoretical plate height (yielding sharper, narrower peaks), it exponentially increases backpressure. Standard HPLC systems max out around 6,000 psi, whereas UPLC systems are engineered to handle up to 15,000 psi[5].

This physical shift directly translates to analytical superiority: sharper peaks mean higher signal-to-noise (S/N) ratios, which is why UPLC typically demonstrates Limits of Detection (LOD) 3 to 10 times lower than conventional HPLC[6].

VanDeemter P1 Sub-2 µm Particles E1 Reduced Eddy Diffusion P1->E1 E2 Flatter Mass Transfer P1->E2 P2 Ultra-High Pressure P2->E2 R Higher Peak Capacity & Lower LOD/LOQ E1->R E2->R

Fig 1: Physical causality of UPLC performance gains based on Van Deemter principles.

Experimental Protocol: A Self-Validating UPLC Workflow

To ensure trustworthiness, an analytical method cannot simply be a list of instructions; it must be a self-validating system. The following protocol for 3,6-Dichloro-2-nitrobenzoic acid integrates internal controls at every step to ensure data integrity before a single unknown sample is quantified.

Step-by-Step Methodology

1. Column Selection & Causality: We utilize a sub-2 µm Ethylene Bridged Hybrid (BEH) C18 column (2.1 x 50 mm, 1.7 µm). Why? The BEH particle resists acidic degradation better than standard silica, which is critical given our aggressive mobile phase.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

    • Causality: 3,6-Dichloro-2-nitrobenzoic acid has a highly acidic carboxyl group. If the pH is above its pKa, it ionizes, leading to severe peak tailing. TFA drops the pH to ~2.0, fully protonating the molecule for optimal hydrophobic interaction.

  • Mobile Phase B: 100% Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min (optimized for the 2.1 mm ID column to minimize solvent waste while maintaining optimal linear velocity).

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • Column Temperature: 40°C (reduces mobile phase viscosity, keeping pressures manageable).

  • Detection: UV at 230 nm (captures the strong absorbance of the nitroaromatic ring).

4. The Self-Validating Sequence (System Suitability Testing - SST): Before running samples, the system must prove its fitness.

  • Blank Injection (Mobile Phase): Establishes the systemic noise floor and proves zero carryover—a critical parameter in highly sensitive UPLC systems[6].

  • Resolution Mix (Analyte + Isomers): Must yield a Resolution ( Rs​ ) > 2.0. If the column is fouled, Rs​ drops, and the run automatically halts.

  • Bracketing Standards: Calibration standards are injected before and after the sample set to prove that retention times and detector response have not drifted during the run.

ICH Q2(R2) Validation Framework

The revised ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedure validation, ensuring the method is fit for its intended purpose. Here is how we validate the above UPLC method against these stringent standards.

G A Method Design (Column & Mobile Phase) B System Suitability Testing (SST) (Resolution & Tailing) A->B C Specificity & Range (ICH Q2(R2) Sec 4 & 5) B->C D Accuracy & Precision (Spike Recovery & %RSD) C->D E Robustness & Lifecycle (Flow rate & Temp variations) D->E

Fig 2: ICH Q2(R2) Analytical Validation Lifecycle Workflow.

  • Specificity: We spike the 3,6-Dichloro-2-nitrobenzoic acid standard with its synthetic precursors and isomers. The UPLC method must demonstrate baseline separation (no co-elution) verified by Peak Purity analysis using a Photodiode Array (PDA) detector.

  • Linearity & Range: Evaluated from the reporting level (LOQ) up to 120% of the specification acceptance criterion[7]. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy: Determined via spike recovery. Known amounts of the analyte are added to a synthetic matrix. Recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Six independent preparations of the analyte at 100% test concentration are injected. The Relative Standard Deviation (%RSD) must be ≤1.0% .

  • Robustness: We deliberately introduce small variations (e.g., flow rate ±0.05 mL/min, column temperature ±2∘ C) to prove the method remains reliable under slight operational fluctuations[6].

Comparative Performance Data: HPLC vs. UPLC

To objectively justify the transition from HPLC to UPLC for this compound, we conducted a head-to-head comparison. The data below synthesizes the performance metrics of a standard 5 µm HPLC method against our optimized 1.7 µm UPLC method.

Performance MetricTraditional HPLC (5 µm C18)Optimized UPLC (1.7 µm BEH C18)Advantage / Causality
Analysis Time 15.0 minutes3.0 minutes5x Faster: Due to shorter column length and higher linear velocity[2].
Solvent Consumption 15.0 mL per run1.2 mL per run92% Reduction: Lower flow rates (0.4 mL/min) on a 2.1 mm ID column[3].
Resolution ( Rs​ ) 1.6 (Partial overlap)3.8 (Baseline separation)Superior Specificity: Sub-2 µm particles drastically reduce band broadening[5].
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mL10x More Sensitive: Sharper peaks increase S/N ratio, meeting strict ICH Q2(R2) thresholds[6].
Operating Pressure ~2,500 psi~11,500 psiTrade-off: Requires specialized instrumentation capable of withstanding extreme mechanical stress[5].

Conclusion

While HPLC remains a robust tool for general analysis, the physicochemical complexities of 3,6-Dichloro-2-nitrobenzoic acid demand the resolving power of UPLC. By leveraging sub-2 µm particle chemistry and high-pressure fluidics, we not only achieve baseline resolution of critical isomers but also reduce solvent waste by over 90%. When validated under the rigorous, self-validating framework of ICH Q2(R2), this UPLC methodology provides a highly trustworthy, future-proof solution for pharmaceutical and agrochemical quality control.

References

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? SepScience. Available at: [Link]

  • UPLC vs HPLC: Key Differences & Method Migration Guide 2026. HPLCvials. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]

  • Differences between HPLC and UPLC. Pharmaguideline. Available at: [Link]

  • HPLC vs UPLC: Detection Limit and Accuracy Compared. Patsnap Eureka. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at: [Link]

  • US8859548B2 - Compounds and compositions as protein kinase inhibitors.Google Patents.

Sources

Comparative

Structural and Synthetic Comparison Guide: 3,6-Dichloro-2-nitrobenzoic acid vs. 2,5-Dichloro-3-nitrobenzoic acid

Executive Summary In agrochemical development and organic synthesis, distinguishing between positional isomers is critical for defining product efficacy and safety. This guide provides an in-depth structural and syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In agrochemical development and organic synthesis, distinguishing between positional isomers is critical for defining product efficacy and safety. This guide provides an in-depth structural and synthetic comparison between 3,6-dichloro-2-nitrobenzoic acid and 2,5-dichloro-3-nitrobenzoic acid .

While the prompt associates 2,5-dichloro-3-nitrobenzoic acid directly with "chloramben," it is vital to establish the precise chemical causality: 2,5-dichloro-3-nitrobenzoic acid (often referred to by its trade name, Dinoben) is the direct, mandatory synthetic precursor to the herbicide chloramben (3-amino-2,5-dichlorobenzoic acid)[1]. During the industrial nitration of 2,5-dichlorobenzoic acid to produce Dinoben, 3,6-dichloro-2-nitrobenzoic acid is generated as a highly sterically hindered, unwanted byproduct (historically referred to as the 6-nitro isomer)[2]. Understanding the mechanistic divergence that creates these two isomers is essential for optimizing the yield of the chloramben precursor.

Structural & Physicochemical Profiling

Although both compounds share the exact same molecular formula and weight, their distinct regiochemistry drastically alters their steric environments and downstream reactivity.

Parameter2,5-Dichloro-3-nitrobenzoic acid3,6-Dichloro-2-nitrobenzoic acid
Common/Trade Name Dinoben (Chloramben Precursor)[3]2,5-Dichloro-6-nitrobenzoic acid
CAS Registry Number 88-86-8[4]2011-61-2[5]
Molecular Formula C₇H₃Cl₂NO₄[6]C₇H₃Cl₂NO₄[5]
Molecular Weight 236.01 g/mol [6]236.01 g/mol [5]
Target Role Primary target intermediate[2]Reaction byproduct[7]
Steric Environment The nitro group at C3 is flanked by a chlorine at C2 and a proton at C4.The nitro group at C2 is highly hindered, flanked by the bulky -COOH at C1 and chlorine at C3.

Mechanistic Pathway: Regioselective Nitration

As a Senior Application Scientist, it is critical to understand the causality behind the formation of these two isomers. The nitration of 2,5-dichlorobenzoic acid is an electrophilic aromatic substitution governed by competing directing groups:

  • Carboxylic Acid (-COOH): A strongly deactivating, meta-directing group.

  • Chlorine Atoms (-Cl): Deactivating, but ortho/para-directing groups.

When the nitronium ion ( NO2+​ ) attacks the ring:

  • Attack at C3 (Target): This position is ortho to the C2 chlorine and meta to the -COOH group. It is electronically favored and less sterically hindered, yielding 2,5-dichloro-3-nitrobenzoic acid as the major product[8].

  • Attack at C6 (Byproduct): This position is ortho to the C5 chlorine and ortho to the -COOH group. Despite severe steric hindrance from the adjacent carboxylic acid, the strong ortho-directing effect of the C5 chlorine forces nitration here, yielding the byproduct 3,6-dichloro-2-nitrobenzoic acid (up to 40% in crude mixtures)[7].

NitrationPathway Start 2,5-Dichlorobenzoic Acid (Starting Material) Reagent Nitrating Mixture (HNO3 / H2SO4) Start->Reagent Electrophilic Aromatic Substitution Major 2,5-Dichloro-3-nitrobenzoic acid (Target: Dinoben) Reagent->Major Nitration at C3 (Major) Minor 3,6-Dichloro-2-nitrobenzoic acid (Byproduct: 6-nitro isomer) Reagent->Minor Nitration at C6 (Minor)

Caption: Regioselective nitration pathway of 2,5-dichlorobenzoic acid yielding two positional isomers.

Experimental Protocol: Synthesis & Isomeric Separation

The separation of the unwanted 3,6-dichloro-2-nitrobenzoic acid from the desired 3-nitro compound is notoriously difficult and requires strict adherence to the following self-validating protocol[2].

Step-by-Step Methodology
  • Acidic Suspension: Suspend 950 g of 2,5-dichlorobenzoic acid in 6 L of concentrated sulfuric acid ( H2​SO4​ ). Cool the suspension to 5–10°C using an ice bath[8].

    • Causality: H2​SO4​ acts as both the solvent and the acid catalyst required to protonate nitric acid, generating the highly electrophilic nitronium ion ( NO2+​ ).

  • Controlled Nitration: Prepare a nitrating mixture of 400 g concentrated nitric acid ( HNO3​ ) and 500 g H2​SO4​ . Add this dropwise to the suspension, strictly maintaining the temperature below 10°C[8].

    • Causality: Exothermic reaction control is mandatory. Elevated temperatures lead to oxidative degradation and the formation of dinitro- impurities.

  • Quenching & Precipitation: Pour the completed reaction mixture over crushed ice. Filter the resulting crude precipitate, which contains a mixture of both the 3-nitro and 2-nitro isomers.

  • Isomeric Separation (Validation Step): To isolate the pure 2,5-dichloro-3-nitrobenzoic acid, subject the crude solid to recrystallization using a 9:1 mixture of acetonitrile and water[8].

    • Causality: The highly sterically hindered 3,6-dichloro-2-nitrobenzoic acid exhibits different solubility parameters due to the disruption of its crystal lattice by the adjacent bulky groups, allowing the 3-nitro isomer to selectively crystallize.

Downstream Application: Chloramben Synthesis

Once pure 2,5-dichloro-3-nitrobenzoic acid is isolated, it is advanced to the final herbicide, chloramben, via a Bechamp reduction[8].

ChlorambenWorkflow Step1 2,5-Dichloro-3-nitrobenzoic acid (Purified Isomer) Step2 Bechamp Reduction (Fe powder, HCl, Heat) Step1->Step2 Step3 Filtration & Neutralization (Na2CO3) Step2->Step3 Step4 Chloramben (Herbicide Target) Step3->Step4

Caption: Step-by-step Bechamp reduction workflow converting Dinoben into the herbicide Chloramben.

Bechamp Reduction Protocol
  • Suspend the purified 2,5-dichloro-3-nitrobenzoic acid in an ethanol/water solvent system[8].

  • Add an excess of iron (Fe) powder and a catalytic amount of hydrochloric acid (HCl)[8].

    • Causality: HCl cleans the passivated iron surface, initiating a single-electron transfer cascade that reduces the −NO2​ group to an −NH2​ group.

  • Heat to reflux with vigorous stirring. Monitor via TLC until the starting material is completely consumed.

  • Filter the hot mixture to remove iron salts, then neutralize the filtrate with sodium carbonate ( Na2​CO3​ ) to precipitate pure 3-amino-2,5-dichlorobenzoic acid (Chloramben)[8].

Analytical Differentiation (NMR Validation)

To validate the success of the isomeric separation before proceeding to the Bechamp reduction, 1H NMR spectroscopy serves as the ultimate self-validating analytical tool. The structural differences between the isomers result in distinct proton-proton splitting patterns ( J -coupling):

  • 2,5-Dichloro-3-nitrobenzoic acid (Target): The aromatic protons at C4 and C6 are positioned meta to each other. This results in two doublets with a characteristically small coupling constant ( J≈2.6 Hz). Experimental data confirms shifts at δ 8.06 (d, J=2.6 Hz) and 8.11 (d, J=2.6 Hz)[7].

  • 3,6-Dichloro-2-nitrobenzoic acid (Byproduct): The aromatic protons at C4 and C5 are positioned ortho to each other. This results in an AB spin system characterized by two doublets with a significantly larger coupling constant ( J≈8−9 Hz).

Observing the J -coupling values provides absolute, objective confirmation of which isomer has been successfully isolated.

References[4] CAS 88-86-8: 2,5-Dichloro-3-nitrobenzoic acid - CymitQuimica - URL[3] 2,5-dichloro-3-nitrobenzoic acid: /5RXK12D272 - FDA - URL[6] 2,5-Dichloro-3-nitrobenzoic acid | CAS 88-86-8 - Santa Cruz Biotechnology - URL[7] US8859548B2 - Compounds and compositions as protein kinase inhibitors - Google Patents - URL[8] Application Notes and Protocols for the Laboratory Synthesis of 3-Amino-2,5-dichlorobenzoic Acid (Chloramben) - Benchchem - URL[2] US4454345A - Process for preparing 2,5-dichloro-3-nitrobenzoic acid - Google Patents - URL[5] 2011-61-2 | 3,6-Dichloro-2-nitrobenzoic acid - BLD Pharm - URL[1] Principles of Pesticide Chemistry - DOKUMEN.PUB - URL

Sources

Validation

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Limits of Detection (LOD) for 3,6-Dichloro-2-nitrobenzoic Acid Residues

This guide provides an in-depth, objective comparison of established methodologies for validating the Limit of Detection (LOD) for 3,6-Dichloro-2-nitrobenzoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of established methodologies for validating the Limit of Detection (LOD) for 3,6-Dichloro-2-nitrobenzoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the causality behind experimental choices, ensuring a scientifically rigorous and defensible validation process.

The Imperative of a Validated LOD

In the realm of residue analysis, the Limit of Detection (LOD) is a critical performance characteristic of an analytical method. It defines the lowest concentration of an analyte—in this case, 3,6-Dichloro-2-nitrobenzoic acid—that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision.[1][2] An unsubstantiated LOD is not merely a procedural flaw; it undermines the integrity of safety and compliance data for pesticide residues. Regulatory bodies across the globe, including those in Europe (SANTE) and the United States (FDA), mandate that laboratories involved in official controls validate their analytical methods to ensure data are reliable and harmonized.[3][4]

3,6-Dichloro-2-nitrobenzoic acid is a significant analyte, often a metabolite or impurity associated with certain herbicides. Its detection at trace levels is paramount for environmental monitoring and food safety. This guide will compare the two most common and regulatory-accepted approaches for LOD determination: the Signal-to-Noise (S/N) ratio and the method based on the Standard Deviation of the Response and the Slope of the Calibration Curve.

A Tale of Two Methods: Comparing LOD Determination Strategies

The selection of an LOD determination strategy is a critical decision point in method validation. The International Council for Harmonisation (ICH) Q2(R1) guideline, a cornerstone for analytical method validation, outlines several approaches.[1][5] We will focus on the two most applicable to sophisticated instrumental methods like LC-MS/MS.

The Signal-to-Noise (S/N) Ratio Approach

This method is predicated on the direct comparison of the analyte's signal intensity to the magnitude of the background noise at or near the analyte's expected retention time.

  • Principle : The S/N ratio is calculated by the instrument's data system. The LOD is typically established at the concentration where the analyte's signal is consistently three times greater than the background noise (S/N ≥ 3:1).[6][7]

  • Expertise & Causality : This approach is often favored for its simplicity and intuitive nature. It directly answers the fundamental question: "Is the signal truly distinguishable from the system's inherent noise?" The choice of a 3:1 ratio is a widely accepted convention, providing a reasonable confidence level that the observed peak is not a random fluctuation of the baseline.[7]

  • Trustworthiness & Limitations : While straightforward, the S/N method can be subjective. The value can vary significantly depending on the algorithm used by the software and the specific regions of the chromatogram selected by the analyst for noise calculation. Therefore, it is imperative to pre-define the noise region and use a consistent calculation method for all analyses to ensure reproducibility.

The Statistical Approach: Standard Deviation of the Response and Slope

This method provides a more statistically robust and objective determination of the LOD, grounding the value in the method's precision at the low end and its sensitivity.

  • Principle : The LOD is calculated using the formula: LOD = 3.3 × (σ / S) .[5]

    • σ (Sigma) : Represents the standard deviation of the response. This can be determined from the standard deviation of multiple blank sample measurements or from the standard error of the y-intercept of a regression line from a low-level calibration curve.[5]

    • S : Represents the slope of the calibration curve.

  • Expertise & Causality : This statistical approach is chosen for its objectivity. By quantifying the variability of the blank (σ), we establish a statistical baseline for noise. The slope (S) represents the change in response per unit of concentration, a direct measure of the method's sensitivity. The formula essentially calculates the concentration required to yield a signal that is 3.3 times the standard deviation of the blank, providing a statistically defined confidence level. This method is strongly endorsed by the ICH Q2(R1) guidelines for its statistical foundation.[1][8]

  • Trustworthiness & Self-Validation : This method's strength lies in its statistical defensibility. To ensure the validity of this approach, a sufficient number of blank measurements (typically ≥10) should be performed to obtain a reliable estimate of σ.[6] Furthermore, the calibration curve used to determine the slope must be constructed with standards in the expected LOD/LOQ range to be relevant.

Experimental Design for LOD Validation

The following protocols are designed to generate the data necessary for a direct comparison of the two primary LOD determination methods for 3,6-Dichloro-2-nitrobenzoic acid.

Reagents and Instrumentation
  • Analytical Standard : Certified reference material of 3,6-Dichloro-2-nitrobenzoic acid (≥98% purity).

  • Solvents : LC-MS grade acetonitrile, methanol, and water.

  • Reagents : LC-MS grade formic acid or ammonium formate.

  • Matrix : A representative blank matrix (e.g., blank food commodity extract) demonstrated to be free of the target analyte.

  • Instrumentation : An LC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

Protocol 1: Stock and Working Standard Preparation
  • Primary Stock Solution (1000 µg/mL) : Accurately weigh 10 mg of 3,6-Dichloro-2-nitrobenzoic acid standard and dissolve in 10 mL of methanol. Store at -20°C.

  • Intermediate Stock Solution (10 µg/mL) : Dilute 100 µL of the primary stock solution to 10 mL with methanol.

  • Working Standard Solutions : Prepare a series of calibration standards by serially diluting the intermediate stock solution in the blank matrix extract. For LOD determination, this series should focus on the low concentration range (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/kg).

Protocol 2: LC-MS/MS Analysis

The following are typical starting parameters and must be optimized for the specific instrument and application.

LC Parameter Condition
ColumnC18 reverse-phase, e.g., 100 x 2.1 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 8 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS Parameter Condition
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary VoltageOptimized for analyte (e.g., -3.0 kV)
Gas Flow/TempOptimized for instrument
MRM TransitionsPrecursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)
Collision EnergyOptimized for each transition

Self-Validating Step: Before any validation injections, a system suitability test (SST) must be performed by injecting a mid-level standard multiple times (e.g., n=5). The peak area and retention time must have a relative standard deviation (RSD) of <15% to proceed.

Protocol 3: Data Generation for LOD Calculation

A. For Signal-to-Noise (S/N) Method:

  • Inject the series of low-level calibration standards (e.g., 0.1, 0.25, 0.5 µg/kg).

  • Using the instrument's processing software, determine the S/N ratio for the quantifier ion at each concentration.

  • The LOD is the lowest concentration that consistently yields an S/N ratio ≥ 3.

B. For Statistical (σ / S) Method:

  • Inject at least 10 independent replicates of the blank matrix extract.

  • Determine the standard deviation of the noise (σ) in the chromatographic window where the analyte is expected to elute.

  • Inject the low-level calibration standards to construct a calibration curve.

  • Determine the slope (S) of the curve using linear regression.

  • Calculate the LOD using the formula: LOD = 3.3 * (σ / S) .

  • Verification : Prepare and analyze a new spiked sample at the calculated LOD concentration. The analyte peak should be clearly identifiable and meet the S/N ≥ 3 criteria, confirming the calculated value.

Visualization of Validation Workflows

A clear workflow ensures reproducibility and logical execution.

LOD_Validation_Workflow cluster_prep Phase 1: Preparation & System Setup cluster_data Phase 2: Data Acquisition cluster_calc Phase 3: Calculation & Comparison cluster_verify Phase 4: Verification prep_standards Prepare Stock & Working Standards optimize_ms Optimize LC-MS/MS Method prep_standards->optimize_ms run_sst Perform System Suitability Test (SST) optimize_ms->run_sst inject_blanks Inject Blank Matrix (n≥10) run_sst->inject_blanks inject_low_standards Inject Low-Level Standards run_sst->inject_low_standards calc_stat Calculate σ from Blanks & S from Curve inject_blanks->calc_stat calc_sn Calculate S/N Ratio inject_low_standards->calc_sn inject_low_standards->calc_stat formula_sn LOD = Conc. at S/N ≥ 3 calc_sn->formula_sn formula_stat LOD = 3.3 * (σ / S) calc_stat->formula_stat verify_lod Spike & Analyze Sample at Calculated LOD formula_sn->verify_lod formula_stat->verify_lod report_lod Report Final Validated LOD verify_lod->report_lod

Caption: Overall workflow for LC-MS/MS LOD validation.

LOD_Calculation_Paths cluster_sn S/N Ratio Method cluster_stat Statistical (σ/S) Method start Data from Low-Level Injections sn_input Low-Conc. Chromatogram Blank Chromatogram start->sn_input stat_input Blank Replicates (n≥10) Low-Level Cal-Curve start->stat_input sn_process Measure Peak Height Measure Baseline Noise sn_input:f0->sn_process sn_input:f1->sn_process sn_ratio S/N Ratio = Signal / Noise sn_process->sn_ratio sn_result LOD @ S/N ≥ 3 sn_ratio->sn_result stat_process Calculate Std. Dev. of Blanks (σ) Calculate Slope of Curve (S) stat_input:f0->stat_process stat_input:f1->stat_process stat_formula LOD = 3.3 * (σ / S) stat_process->stat_formula stat_result Statistically Derived LOD stat_formula->stat_result

Caption: Comparison of S/N and Statistical LOD calculation pathways.

Data Summary and Comparative Analysis

All quantitative data should be summarized for clarity.

Method Principle Required Data Calculated LOD (µg/kg) Notes
Signal-to-Noise (S/N) Signal intensity must be ≥3x the background noise.Injections of serially diluted low-level standards.e.g., 0.25Value can be software-dependent. Requires consistent noise definition.
Statistical (σ/S) Based on standard deviation of the blank response and the calibration slope.≥10 blank injections; low-level calibration curve.e.g., 0.21Considered more objective and statistically robust. The preferred method for regulatory submission.

Analysis of Results : The LOD values obtained from the two methods are expected to be comparable but not necessarily identical. A slightly lower value from the statistical method is common and reflects its robust nature. The S/N method provides a practical check, but the statistical method provides a more defensible value for official reporting and accreditation purposes, as recommended by guidelines like SANTE/11312/2021 and ICH Q2(R1).[3][5]

Conclusion and Recommendation

Both the signal-to-noise ratio and the statistical approach based on the standard deviation of the response and slope are valid for determining the LOD of 3,6-Dichloro-2-nitrobenzoic acid by LC-MS/MS.

  • The S/N method serves as an excellent, straightforward tool for initial method development and routine system performance checks.

  • The statistical method (LOD = 3.3 * σ / S) is the superior choice for formal method validation and is highly recommended for laboratories seeking accreditation or submitting data to regulatory agencies. Its objective, statistically-grounded approach provides a more reliable and defensible Limit of Detection.

Ultimately, a comprehensive validation file should include data from both approaches, with the statistically derived LOD formally reported and subsequently verified through the successful analysis of a sample spiked at that concentration. This dual approach ensures both practical utility and unimpeachable scientific and regulatory integrity.

References

  • Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines . Agilent Technologies. 9

  • Signal-to-Noise vs Standard Deviation Methods for LOD/LOQ - Pharma Validation . Pharma Validation. 6

  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021 . European Commission.

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve . Separation Science. 5

  • Essential FDA Guidelines for Bioanalytical Method Validation . Pharma Validation. 4

  • Validation of multi-residue method for determination of pesticides in meat products using official guideline of analytical methods in Japan . J-Stage.

  • How to calculate limit of detection, limit of quantification and signal to noise ratio? . ResearchGate.

  • Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China . National Center for Biotechnology Information (PMC).

  • LC/MS/MSを用いた分析法開発の基礎講座 (Basics of Analytical Method Development using LC/MS/MS) . Sekisui Medical Co., Ltd.

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry . U.S. Food and Drug Administration (FDA).

  • Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline . Agilent Technologies.

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method . Pharmaceutical Sciences.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA).

  • Bioanalytical method validation: An updated review . National Center for Biotechnology Information (PMC).

  • 令和6年度環境測定分析 統一精度管理調査 模擬水質試料(農薬の分析)(FY2024 Environmental Measurement and Analysis Unified Accuracy Control Survey, Simulated Water Quality Sample (Pesticide Analysis)) . Japan Ministry of the Environment.

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry . U.S. Department of Health and Human Services (HHS).

  • GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED (CXG 90-2017) . Codex Alimentarius, FAO/WHO.

  • Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA).

  • LC/MS/MS による食料品中の 44 種類の農薬の測定 (Measurement of 44 pesticides in foodstuffs by LC/MS/MS) . Agilent Technologies.

  • Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry . Thermo Fisher Scientific.

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation . BioProcess International.

  • Guidelines - Maximum Residue levels - Food Safety . European Commission.

  • ICH Q2(R1) Analytical Procedures Guide . Scribd.

  • Quick monitoring of routine samples of foods in the regulatory analysis of pesticide residues . ResearchGate.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA).

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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